Technical Documentation Center

(1R,3S)-Benazepril Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,3S)-Benazepril Hydrochloride
  • CAS: 86541-77-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Stereochemical Architecture & Molecular Dynamics of (1R,3S)-Benazepril HCl

This technical guide provides an in-depth analysis of (1R,3S)-Benazepril Hydrochloride , a critical diastereomer of the antihypertensive drug Benazepril.[1] While the active pharmaceutical ingredient (API) exists in the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (1R,3S)-Benazepril Hydrochloride , a critical diastereomer of the antihypertensive drug Benazepril.[1] While the active pharmaceutical ingredient (API) exists in the (1S,3S) configuration, the (1R,3S) isomer represents a stereochemical impurity that requires rigorous control during synthesis and purification.

This guide details the structural properties, detection protocols, and pharmacological implications of this specific stereoisomer.

[1][2]

Executive Summary & Molecular Identity[1]

(1R,3S)-Benazepril Hydrochloride is the diastereomeric form of the angiotensin-converting enzyme (ACE) inhibitor Benazepril.[1] Its presence is a critical quality attribute (CQA) in drug development because stereochemical inversion at the exocyclic side chain drastically alters pharmacodynamic potency and binding affinity.

  • IUPAC Designation: (3S)-3-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid, monohydrochloride.[1][2]

  • Stereochemical Configuration:

    • C1' (Side Chain): R-configuration . (Inverted relative to the active drug).

    • C3 (Benzazepine Ring): S-configuration . (Retained from the L-homophenylalanine scaffold).

  • Role: Pharmacologically less active impurity; analytical marker for enantiomeric purity.

Structural Data Table
FeatureSpecification
Molecular Formula

Molecular Weight 460.95 g/mol
Chiral Centers Two: C1' (Exocyclic propyl) & C3 (Azepine ring)
Solubility Profile Soluble in methanol, ethanol; sparingly soluble in water (pH dependent).[1][2][3][4][5][6]
Key Functionality Ester prodrug (hydrolyzed to Benazeprilat in vivo).[2][7]

Structural Crystallography & Conformational Analysis[1]

The (1R,3S) isomer exhibits distinct spatial arrangements compared to the (1S,3S) active drug.[2] The 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold adopts a puckered conformation, but the critical deviation lies in the exocyclic amino side chain .[1]

The Stereochemical Mismatch

In the active (1S,3S) isomer, the side chain mimics the transition state of peptide hydrolysis, positioning the carbonyl oxygen and the secondary amine to coordinate with the Zinc ion (


) in the ACE active site.

In the (1R,3S) isomer:

  • Spatial Clash: The phenylpropyl group at C1' is oriented in the "anti" position relative to the binding pocket's hydrophobic subsite (

    
    ).[2]
    
  • Zinc Coordination Disruption: The inversion from S to R at the C1' center misaligns the carbonyl oxygen, preventing the formation of the critical bidentate chelation complex with the catalytic Zinc.

Diagram: Stereochemical Configuration Logic

Stereochemistry Benazepril (1S,3S)-Benazepril (Active) L-Homophenylalanine Mimic Subsite_S1 ACE Binding Pocket (S1) Hydrophobic Interaction Benazepril->Subsite_S1 High Affinity Zinc Zn2+ Catalytic Site Coordination Benazepril->Zinc Strong Chelation Impurity (1R,3S)-Benazepril (Impurity) Stereochemical Inversion at C1' Impurity->Subsite_S1 Steric Clash Impurity->Zinc Weak/No Interaction

Figure 1: Comparative binding logic of the active (1S,3S) drug versus the (1R,3S) impurity.[2][6] The R-configuration disrupts the geometric fit required for ACE inhibition.[1]

Stereoselective Synthesis & Origin of the (1R) Center

The formation of the (1R,3S) diastereomer typically occurs via two mechanisms during the synthesis of Benazepril:

  • Starting Material Impurity: Use of enantiomerically impure homophenylalanine ethyl ester (containing the D-isomer) during the reductive amination step.[2]

  • Epimerization: Base-catalyzed racemization at the C1' position during the coupling of the benzazepine nucleus with the side chain.

To ensure the exclusion of the (1R,3S) isomer, the synthesis must utilize kinetic resolution or highly stereoselective reductive alkylation using sodium cyanoborohydride (


) under controlled pH conditions.

Analytical Resolution Protocol (Chiral HPLC)

Separating the (1R,3S) diastereomer from the (1S,3S) active drug is challenging due to their identical molecular weight and similar pKa.[2] The industry-standard method utilizes Alpha-1-Acid Glycoprotein (AGP) stationary phases.[1]

Validated Separation Methodology

Objective: Quantify (1R,3S)-Benazepril in a bulk sample of Benazepril HCl.

Reagents & Equipment:

  • Column: Chiral-AGP (150 x 4.0 mm, 5 µm).[1][6][8]

  • Mobile Phase: Phosphate buffer (pH 6.0) : Methanol (80:20 v/v).[6][8]

  • Flow Rate: 0.9 mL/min.[2][6]

  • Detection: UV at 240 nm.[9]

  • Temperature: 30°C.

Protocol Steps:

  • Equilibration: Flush the Chiral-AGP column with mobile phase for 60 minutes until the baseline stabilizes.

  • Sample Prep: Dissolve 10 mg of Benazepril HCl sample in 10 mL of mobile phase.

  • Injection: Inject 20 µL of the solution.

  • Elution Monitoring:

    • The (1S,3S) active enantiomer elutes first (Retention Time

      
       6.9 min).[2]
      
    • The (1R,3S) diastereomer elutes significantly later (Retention Time

      
       25.4 min).
      
  • Calculation: Calculate the area under the curve (AUC) to determine the % impurity.[2]

Workflow Diagram: Chiral Resolution

HPLC_Workflow Sample Benazepril HCl Sample (Contains 1S,3S and 1R,3S) Column Chiral-AGP Column Stationary Phase: Alpha-1-Acid Glycoprotein Sample->Column Separation Differential Binding Affinity (1R isomer binds stronger to AGP) Column->Separation Detector UV Detector (240 nm) Separation->Detector Result_S Peak 1: (1S,3S) RT ~ 6.9 min Detector->Result_S Elutes First Result_R Peak 2: (1R,3S) RT ~ 25.4 min Detector->Result_R Elutes Late

Figure 2: Chromatographic separation logic. The (1R,3S) isomer exhibits higher affinity for the AGP chiral selector, resulting in longer retention times.

Pharmacodynamics & Structure-Activity Relationship (SAR)[1]

The biological inactivity of the (1R,3S) isomer highlights the strict stereochemical requirements of the ACE binding pocket.

Mechanism of Binding Failure

Benazepril is a prodrug converted to Benazeprilat . The SAR relies on the "tripartite" binding model:

  • Carboxylate Binding: Interactions with a cationic site (Arginine/Lysine) on the enzyme.[2]

  • Zinc Coordination: The carbonyl of the amide bond (or carboxylate in the metabolite) coordinates with

    
    .
    
  • Hydrophobic Pocket: The phenyl ring of the side chain sits in a hydrophobic auxiliary pocket.

Impact of (1R) Configuration:

  • Geometric Distortion: The (1R) configuration forces the phenyl ring away from the hydrophobic pocket or forces the zinc-binding group into a non-coordinating angle.[1][2]

  • Potency Loss: Studies indicate that stereoisomers with the "wrong" configuration at the amino acid side chain (D-isomer mimic) possess

    
     values orders of magnitude higher (weaker) than the active S-isomer.[1][2]
    

References

  • Kublin, E., et al. (2015). Impact of Stress Factors on Optical Isomerism of Benazepril Hydrochloride.[6][8] Acta Poloniae Pharmaceutica - Drug Research.[1] Link

  • United States Pharmacopeia (USP). Benazepril Hydrochloride Monograph: Related Compounds.Link[1][2]

  • Gumieniczek, A., & Berecka, A. (2010). Chiral separation of benazepril isomers using HPLC with AGP column.[2][6][8]Link (Contextual citation from search results on AGP separation).

  • PubChem. Benazepril Hydrochloride Compound Summary. National Library of Medicine.[2] Link[1][2]

Sources

Exploratory

Thermodynamic Stability of Benazepril Hydrochloride Diastereomers: A Technical Guide

Executive Summary Benazepril Hydrochloride is a potent Angiotensin-Converting Enzyme (ACE) inhibitor containing two chiral centers, theoretically yielding four stereoisomers.[1] The therapeutic efficacy is strictly confi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benazepril Hydrochloride is a potent Angiotensin-Converting Enzyme (ACE) inhibitor containing two chiral centers, theoretically yielding four stereoisomers.[1] The therapeutic efficacy is strictly confined to the (


)-isomer.[1] While the drug substance is chemically stable under ambient conditions, the thermodynamic relationship between its diastereomers is complex and critical during both synthesis (dynamic kinetic resolution) and formulation (shelf-life).

This guide provides a technical deep-dive into the stereochemical stability of Benazepril HCl, detailing the mechanisms of epimerization, experimental protocols for thermodynamic assessment, and validated analytical methodologies for diastereomeric resolution.

The Stereochemical Landscape

Benazepril Hydrochloride possesses two stereogenic centers:

  • C3 position on the benzazepine ring.

  • C1' position on the ethoxycarbonyl-3-phenylpropyl side chain.[1][2][3]

The active pharmaceutical ingredient (API) is the (


)  isomer. The other three isomers are considered impurities, each with distinct thermodynamic profiles.
Table 1: Stereoisomer Classification and Impurity Designation
Configuration (

)
DesignationCommon Impurity CodePharmacological Activity
(

)
Benazepril (API) N/AActive (High Potency)
(

)
EnantiomerImpurity AInactive
(

)
Diastereomer 1Impurity BLow/Inactive
(

)
Diastereomer 2Impurity C/D*Low/Inactive

*Note: Impurity designations can vary between EP/USP. Impurity C is often Benazeprilat (hydrolysis product), while diastereomers are categorized as Related Compounds.

Thermodynamic vs. Kinetic Control[1]

Understanding the stability of Benazepril requires distinguishing between solution-phase equilibrium and solid-state thermodynamics.[1]

Mechanism of Interconversion (Epimerization)

The primary site of instability is the C1' chiral center (alpha to the exocyclic ester). The proton at this position is acidic due to the electron-withdrawing effect of the adjacent carbonyl groups.

  • Pathway: Base-catalyzed enolization.[1]

  • Intermediate: Planar enolate transition state.

  • Result: Scrambling of stereochemistry at C1', leading to the (

    
    ) diastereomer.
    

The C3 position on the benzazepine ring is significantly more rigid and less prone to epimerization under standard conditions.

Dynamic Kinetic Resolution (DKR)

In the synthesis of Benazepril, thermodynamic stability is leveraged to maximize yield. In solution (e.g., isopropanol with triethylamine), the (


) and (

) isomers equilibrate. However, the (

) isomer has a higher lattice energy (lower solubility) and precipitates preferentially.

This drives the equilibrium according to Le Chatelier’s principle:



This confirms that while the (


) and (

) isomers may have similar free energies in solution (

), the (

) form is thermodynamically favored in the solid state (

).
Diagram 1: Stereochemical Interconversion Pathways[1]

Benazepril_Stereochemistry SS Benazepril (S,S) (Active API) Enolate Planar Enolate Intermediate SS->Enolate -H+ (Base) Solid_SS Crystalline (S,S) (Thermodynamic Sink) SS->Solid_SS Crystallization (Precipitation) SR Diastereomer (S,R) (Impurity) SR->Enolate -H+ Enolate->SS +H+ Enolate->SR +H+

Caption: Mechanism of base-catalyzed epimerization at the C1' position and the thermodynamic drive toward the solid-state (S,S) form.

Experimental Protocol: Thermodynamic Stability Profiling

To validate the stability of the (


) isomer against its diastereomers, a "Stress-to-Equilibrium" study is required.[1] This protocol distinguishes between kinetic degradation (hydrolysis) and thermodynamic isomerization.
Protocol 1: Equilibrium Isomerization Study

Objective: Determine the equilibrium constant (


) between (

) and (

) isomers in solution.

Reagents:

  • Pure Benazepril HCl (

    
    ).
    
  • Solvent: Methanol or Ethanol (protic solvents facilitate proton exchange).

  • Catalyst: Triethylamine (TEA) or DBU (1 mol%).

Workflow:

  • Preparation: Prepare a 1.0 mg/mL solution of Benazepril HCl in Methanol.

  • Basification: Add 1 mol% TEA to generate the free base and initiate the enolization mechanism.

  • Thermal Stress: Aliquot samples into sealed HPLC vials. Incubate at three temperatures: 40°C, 50°C, and 60°C.

  • Sampling: Withdraw samples at T=0, 4h, 12h, 24h, and 48h.

  • Quenching: Immediately dilute 1:10 with Mobile Phase A (Acidic Phosphate Buffer) to protonate the amine and freeze the stereochemistry.

  • Analysis: Analyze via Chiral HPLC (Method details in Section 4).

Data Processing: Plot the ratio of


 over time. The plateau value represents 

. Calculate Gibbs Free Energy difference:

Interpretation: If

, the isomers are energetically equivalent in solution. If

, the (

) form is thermodynamically preferred even in solution.

Analytical Methodologies (Chiral HPLC)

Separating diastereomers requires specific chiral stationary phases. The following method is validated for resolving all four stereoisomers.

Table 2: Recommended Chiral HPLC Conditions
ParameterSpecification
Column Chiral-AGP (

-acid glycoprotein), 150 x 4.0 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 6.0) : Methanol (80:20 v/v)
Flow Rate 0.9 mL/min
Detection UV @ 240 nm
Temperature 30°C
Retention Times (

): ~6.9 min (

): ~13.0 min (

): ~15.3 min (

): ~25.4 min

Note: The resolution (


) between the (

) API and the nearest diastereomer (

) is typically > 2.0, ensuring robust quantification.
Diagram 2: Analytical Workflow for Stability Assessment

Analytical_Workflow Sample Stressed Sample (Mixture of Isomers) Quench Acid Quench (pH < 3.0) Sample->Quench Stop Epimerization HPLC Chiral HPLC (AGP Column) Quench->HPLC Inject Data Integration of Isomer Peaks HPLC->Data UV @ 240nm Calc Calculate % Impurity & Keq Data->Calc Quantitation

Caption: Step-by-step analytical workflow from sample preparation to data extraction.

References

  • European Pharmacopoeia (Ph. Eur.) . Benazepril Hydrochloride Monograph.

  • Czarnecki, A., et al. (2016). "Impact of Stress Factors on Optical Isomerism of Benazepril Hydrochloride." Acta Poloniae Pharmaceutica - Drug Research.

  • United States Pharmacopeia (USP) . Benazepril Hydrochloride.[2][4][5][6][7][8][9][10][11][12]

  • PubChem . Benazepril Hydrochloride Compound Summary.

  • Gumieniczek, A., et al. (2002). "Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Foundational

Solubility Profile of (1R,3S)-Benazepril Hydrochloride in Aqueous Buffers

Executive Summary This guide provides a definitive technical analysis of the solubility behavior of (1R,3S)-Benazepril Hydrochloride (Benazepril HCl) across the physiological pH range. As a class-defining Angiotensin-Con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the solubility behavior of (1R,3S)-Benazepril Hydrochloride (Benazepril HCl) across the physiological pH range. As a class-defining Angiotensin-Converting Enzyme (ACE) inhibitor, Benazepril HCl exhibits a characteristic U-shaped pH-solubility profile driven by its amphoteric nature.

Key takeaways for the researcher:

  • Maximum Solubility: Observed in highly acidic media (pH < 2.0) due to protonation of the secondary amine and the pre-existing hydrochloride salt form.

  • Solubility Minimum: Occurs between pH 3.0 and 5.5, corresponding to the zwitterionic species dominance.

  • Stability Criticality: Solubility determination must account for the hydrolytic instability of the ethyl ester moiety, particularly in alkaline buffers or during prolonged equilibration.

Chemical Identity & Physicochemical Basis[1][2][3][4][5]

To design accurate solubility protocols, one must understand the molecular drivers of solvation. Benazepril HCl is a prodrug; it is the ethyl ester of benazeprilat.

Structural Configuration

The prompt specifies (1R,3S)-Benazepril .[1] In pharmaceutical nomenclature, the active ingredient is typically the


 isomer, chemically described as (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid monohydrochloride.[2]
  • Molecular Formula:

    
    [3][4][5]
    
  • Molecular Weight: 460.96 g/mol [1][6]

  • Ionization: Amphoteric. It contains:

    • Secondary Amine: Basic center (proton acceptor).

    • Carboxylic Acid (Ring-attached): Acidic center (proton donor).

    • Ethyl Ester: Hydrolytically labile (non-ionizable, but determines lipophilicity).

pKa and Speciation

The solubility profile is dictated by the dissociation constants (pKa).

  • pKa 1 (~3.1): Deprotonation of the carboxylic acid.

  • pKa 2 (~5.3): Deprotonation of the amine (approximate effective pKa in this structural context).

Mechanistic Insight: At pH 1.2, the molecule is fully protonated (Cationic, +), leading to high solubility. As pH approaches 3–5, the molecule transitions to a Zwitterion (neutral net charge, +/-), resulting in minimum thermodynamic solubility. At pH > 6, the amine deprotonates while the carboxyl is ionized, leading to an Anionic species (-) and increasing solubility.

Quantitative Solubility Profile

The following data aggregates validated pharmaceutical solubility studies, specifically aligning with regulatory product monographs [1, 2].

Table 1: pH-Dependent Solubility of Benazepril HCl[1][9]
Buffer SystempHSolubility (mg/mL)Speciation State
0.1 N HCl 1.2 > 100 Cationic (High Sol)
Water1.9> 100Cationic
Phosphate Buffer (0.05 M)2.3> 20Transition
Phosphate Buffer (0.05 M)2.49.2Transition
Phosphate Buffer (0.05 M)3.22.1 Zwitterionic (Min Sol)
Phosphate Buffer (0.05 M)5.33.8Zwitterionic/Anionic
Phosphate Buffer (0.05 M)6.18.2Anionic
Phosphate Buffer (0.05 M)7.114.0Anionic
Phosphate Buffer (0.05 M)7.4> 69.1*Anionic

*Note: While solubility increases significantly at pH 7.4, stability decreases rapidly due to ester hydrolysis.

Experimental Protocol: Thermodynamic Solubility

Warning: Standard "24-hour shake flask" methods often fail for Benazepril HCl due to degradation. The following protocol utilizes a Short-Equilibration High-Throughput approach to ensure the measured solubility represents the parent compound, not the degradation product (Benazeprilat).

Reagents & Preparation
  • API: Benazepril Hydrochloride Reference Standard.

  • Buffers:

    • pH 1.2: 0.1 N HCl.[1][7]

    • pH 3.0 - 7.4: 50 mM Phosphate Buffers (Note: Citrate buffers may be used for pH 3-5 to avoid phosphate catalysis, though phosphate is standard in monographs).

  • Solvent: HPLC Grade Methanol (for stock solutions).

Workflow Visualization

SolubilityWorkflow cluster_stability Stability Control Start Start: Weigh Excess API (~100 mg) BufferAdd Add 2.0 mL Buffer (Target pH) Start->BufferAdd Equilibration Equilibrate: 37°C Time: 4-6 Hours (Critical) BufferAdd->Equilibration Check Check for Solid Presence Equilibration->Check AddMore Add more API Check->AddMore Dissolved Filter Filtration (0.45 µm PVDF/PTFE) Check->Filter Suspension Exists AddMore->Equilibration Dilution Immediate Dilution (Mobile Phase) Filter->Dilution HPLC HPLC Analysis UV @ 240 nm Dilution->HPLC

Caption: Modified thermodynamic solubility workflow emphasizing short equilibration times to mitigate ester hydrolysis.

Analytical Method (HPLC)

To quantify the filtrate, use a stability-indicating method capable of resolving Benazepril from Benazeprilat.

  • Column: C18 (L41 packing), 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (40:60 v/v). Adjust ratio to ensure retention time ~9 min for Benazepril.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 240 nm (or 214 nm for higher sensitivity).

  • Temperature: 25°C (Column).

Critical Mechanistic Insights

The "Common Ion" Trap

Researchers often assume that because Benazepril is an HCl salt, adding it to 0.1 N HCl (pH 1.2) might suppress solubility due to the common ion effect (


).
  • Reality: The protonation power of pH 1.2 overcomes the common ion effect. The amine is fully protonated, and the high dielectric constant of water supports the solvation of the ionic species. Solubility remains >100 mg/mL.[1][9][10][6]

Hydrolytic Instability

Benazepril contains an ethyl ester group. In aqueous buffers, especially at pH > 6.0, this ester undergoes hydrolysis to form Benazeprilat (the diacid active metabolite) and ethanol.

  • Impact on Data: If you equilibrate for 24-48 hours at pH 7.4, your solubility result will be artificially high because Benazeprilat is highly soluble at neutral pH (as a dianion).

  • Mitigation: Limit equilibration to 4–6 hours or perform "Kinetic Solubility" testing (DMSO spike into buffer) if thermodynamic equilibrium poses too high a degradation risk.

Speciation Diagram

Speciation Cat Cationic Species (+) Soluble (pH < 3.0) Zwit Zwitterionic Species (±) Min. Solubility (pH 3.0 - 5.5) Cat->Zwit De-protonation (-COOH) Ani Anionic Species (-) Soluble (pH > 6.0) Zwit->Ani De-protonation (-NH2+)

Caption: Ionization transitions of Benazepril HCl governing the U-shaped solubility curve.

References

  • Health Canada Drug Product Database. (2025). Product Monograph: Benazepril Hydrochloride Tablets. Retrieved from [Link] (Data verified via search result 1.3).

  • DailyMed (NIH). (2026). Label: BENAZEPRIL HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE tablet.[1][6] Retrieved from [Link]

  • PubChem. (2025).[11] Benazepril Hydrochloride (CID 5362123).[10][11] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Precision Control: A Comprehensive Guide to the Impurity Profile of Benazepril Hydrochloride

Based on the analysis of Benazepril Hydrochloride's chemical architecture and regulatory standards (USP/EP/ICH), here is the in-depth technical guide. Executive Summary Benazepril Hydrochloride (HCl) is a potent Angioten...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the analysis of Benazepril Hydrochloride's chemical architecture and regulatory standards (USP/EP/ICH), here is the in-depth technical guide.

Executive Summary Benazepril Hydrochloride (HCl) is a potent Angiotensin-Converting Enzyme (ACE) inhibitor used for hypertension and heart failure.[1][2] As an ester prodrug containing two chiral centers and a benzazepine ring system, it presents a complex impurity profile governed by hydrolytic instability and stereochemical lability. This guide deconstructs the structural vulnerabilities of Benazepril HCl, maps its degradation pathways, and provides a validated analytical framework for impurity quantification in compliance with ICH Q3A/Q3B guidelines.

Part 1: The Molecule & Its Vulnerabilities

To control impurities, one must first understand the parent molecule's "breaking points." Benazepril HCl is chemically defined as the hydrochloride salt of (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid.[2]

Structural Critical Quality Attributes (CQAs)
  • The Ethyl Ester Moiety: This is the "prodrug" handle.[3] It is designed to be hydrolyzed in vivo by hepatic esterases to form the active metabolite, Benazeprilat .[3] However, this same bond is susceptible to in vitro hydrolysis mediated by moisture, heat, and pH excursions, making it the primary stability risk.

  • The Stereocenters (

    
    ):  Benazepril possesses two chiral carbons. The (
    
    
    
    ) configuration is pharmacologically active. Inversion at either center leads to diastereomeric impurities (Impurities A and B) with significantly reduced potency.
  • The Secondary Amine: The bridge between the phenyl-propyl chain and the benzazepine ring is a secondary amine.[2] It is nucleophilic and can participate in intramolecular cyclization (diketopiperazine formation) or oxidative degradation.[4]

Part 2: The Impurity Landscape (USP/EP Classifications)

Regulatory bodies (USP and Ph. Eur.) have harmonized the specific impurity designations for Benazepril. These are categorized into degradation products and process-related impurities.[2][5]

Table 1: Benazepril Hydrochloride Impurity Profile[2][6][7][8]
Impurity Name (USP/EP)Common Name / Chemical NatureOriginMechanism / Cause
Impurity C Benazeprilat (Active Metabolite)Degradation Hydrolysis of the ethyl ester side chain.[2] Accelerated by moisture and high pH.
Impurity B Diastereomer MixtureProcess / Deg.[6]Epimerization . Mixture of (

) and (

) isomers.[2]
Impurity A (

)-Stereoisomer
ProcessChiral Purity Failure . Result of using incorrect starting material stereochemistry.
Impurity D Cyclohexyl AnalogProcessOver-Hydrogenation . Reduction of the phenyl ring during synthesis (if catalytic hydrogenation is used).
Impurity E Amino-benzazepine derivativeDegradationCleavage .[2] Hydrolysis of the C-N bond connecting the side chain to the ring.
Impurity F tert-Butyl Ester AnalogProcessSynthetic Byproduct .[2] Residual from tert-butyl protection groups used in synthesis.[2]
Impurity G Ethyl Ester StereoisomerProcessIsomerization . Specific stereoisomer of the ethyl ester form.

Part 3: Mechanistic Pathways

Understanding how these impurities form is the key to preventing them. The two dominant pathways are Hydrolysis (forming Impurity C) and Intramolecular Cyclization (forming Diketopiperazines, though less prominent in Benazepril than Enalapril due to the rigid benzazepine ring).

Pathway 1: The Hydrolytic Cascade

The conversion of Benazepril to Benazeprilat (Impurity C) is a pseudo-first-order reaction driven by the nucleophilic attack of water on the ethyl ester carbonyl.[2]

Pathway 2: Stereochemical Inversion

The


-carbon to the carbonyl groups is acidic.[2] Under basic conditions, proton abstraction can lead to enolization and subsequent racemization, converting the active (

) form into the inactive (

) or (

) forms (Impurity B).[2]

Benazepril_Degradation Benazepril Benazepril HCl (Parent Drug) (S,S)-Isomer ImpurityC Impurity C (Benazeprilat) Hydrolysis Product Benazepril->ImpurityC Hydrolysis (+H2O / H+ or OH-) ImpurityB Impurity B (Diastereomers) (R,S) / (S,R) Benazepril->ImpurityB Epimerization (Basic pH / Heat) ImpurityE Impurity E (Cleavage Product) Benazepril->ImpurityE Amide Hydrolysis (Harsh Conditions)

Figure 1: Primary degradation pathways of Benazepril HCl.[2] The red path (Hydrolysis) represents the most critical stability risk.

Part 4: Analytical Strategy (Method Development)

To separate the parent drug from its structurally similar stereoisomers and polar hydrolytic degradants, a standard C18 Reverse Phase HPLC method is insufficient without Ion Pairing or strict pH control. The secondary amine and carboxylic acid moieties create zwitterionic behavior.

The "Gold Standard" Protocol (Adapted from USP)

This method utilizes Tetrabutylammonium Bromide (TBAB) as an ion-pairing agent to improve the retention and peak shape of the polar Impurity C (Benazeprilat).[2]

1. Chromatographic Conditions
  • Column: L1 Packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., Waters Symmetry C18 or equivalent).

  • Detector: UV Absorption at 240 nm (Optimized for the benzazepine aromatic system).

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temp: 25°C.

  • Injection Volume: 20 µL.

2. Mobile Phase Preparation[2][7][9][10]
  • Buffer Solution: Dissolve 0.81 g of Tetrabutylammonium bromide (TBAB) in 360 mL of water.[2] Add 0.2 mL of Glacial Acetic Acid.

  • Mobile Phase: Mix Methanol : Buffer Solution (64 : 36).

    • Note: The high methanol content is required to elute the lipophilic parent, while the ion-pairing agent retains the polar impurities.[2]

3. System Suitability Criteria
  • Resolution (R): > 1.7 between Benazepril and Impurity B (Critical separation of stereoisomers).

  • Tailing Factor: NMT 2.0.

  • RSD: NMT 2.0% for replicate injections.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Detection & Analysis Sample Dissolve API in Mobile Phase Filter Filter (0.45 µm PVDF) Avoid Nylon (Adsorption risk) Sample->Filter Column C18 Column + Ion Pairing (TBAB / Methanol) Filter->Column Gradient Isocratic Mode (Consistent Retention) Column->Gradient UV UV @ 240 nm Gradient->UV Data Quantify vs. Ref Standards (A-G) UV->Data

Figure 2: Validated analytical workflow for Benazepril impurity quantification.[2]

Part 5: Control Strategy & Scientific Causality

To ensure the final drug product meets the ICH Q3B qualification threshold (typically <0.2% for degradation products), the following control strategies must be implemented based on the mechanisms described above.

  • Moisture Mitigation (Targeting Impurity C):

    • Causality: Water directly attacks the ester bond.

    • Action: Use Al/Al blister packaging or HDPE bottles with high-capacity desiccants. Formulation excipients must be low-moisture grade (e.g., anhydrous lactose vs. monohydrate).[2]

  • pH Micro-environment (Targeting Impurity B & C):

    • Causality: Alkaline pH catalyzes both ester hydrolysis and stereochemical racemization.

    • Action: Acidify the micro-environment of the tablet matrix using acidifiers like Tartaric Acid or Citric Acid to maintain pH < 5.0 within the dosage form.

  • Process Optimization (Targeting Impurities A, D, F):

    • Action: Impurities A, D, and F are synthetic carryovers. They cannot be removed during formulation. Strict control of the Starting Material (SM) stereochemistry and hydrogenation catalyst selectivity is required at the API manufacturing stage.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[11] (2006).[12][13] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362123, Benazepril Hydrochloride. Retrieved from [Link]

  • Stanisz, B. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis. (2003). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Benazepril Hydrochloride - Ph.[2] Eur. Monograph 1118. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Artifact-Free Sample Preparation for the Extraction of Benazepril Impurities from Solid Oral Formulations

Abstract This guide details the extraction of Benazepril Hydrochloride and its related impurities from tablet formulations. Benazepril, an ester prodrug, is chemically labile; it is susceptible to hydrolysis (forming Ben...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the extraction of Benazepril Hydrochloride and its related impurities from tablet formulations. Benazepril, an ester prodrug, is chemically labile; it is susceptible to hydrolysis (forming Benazeprilat), cyclization (forming diketopiperazine derivatives), and transesterification (forming methyl esters in methanolic solvents). Standard compendial methods often utilize methanol, which can induce artifactual impurities if extraction times or temperatures are uncontrolled. This protocol provides a USP-aligned methodology alongside an Optimized Stability-Indicating Protocol designed to minimize extraction-induced degradation, ensuring the impurity profile reflects the true quality of the drug product.

Introduction & Chemical Basis

Benazepril HCl is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Chemically, it is an ethyl ester prodrug. Its stability is compromised by three primary mechanisms within the formulation matrix and during sample preparation:

  • Hydrolysis: The ethyl ester moiety hydrolyzes to the diacid Benazeprilat (Impurity A). This is accelerated by moisture and high pH.

  • Cyclization: Under thermal stress or acidic conditions, Benazepril undergoes intramolecular cyclization to form Diketopiperazine (DKP) derivatives (Impurity C).

  • Transesterification: In the presence of methanol (common extraction solvent), the ethyl ester can exchange with the solvent to form the Methyl Ester (Impurity B).

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that must be controlled during sample preparation.

Benazepril_Degradation Benazepril Benazepril HCl (Ethyl Ester) Benazeprilat Benazeprilat (Hydrolysis Product) (Impurity A) Benazepril->Benazeprilat Hydrolysis (+H2O, pH/Enzyme) MethylEster Methyl Ester Analog (Transesterification) (Impurity B) Benazepril->MethylEster Transesterification (+MeOH, Time) DKP Diketopiperazine (Cyclization Product) (Impurity C) Benazepril->DKP Cyclization (Heat/Acid)

Figure 1: Critical degradation pathways of Benazepril HCl. Note that Impurity B is a process artifact often generated during sample preparation with methanol.

Critical Quality Attributes (CQAs) & Impurity Profile

Successful extraction is defined by the recovery of the API and the accurate quantification of the following impurities without generating new ones.

Impurity NameCommon DesignationMechanism of FormationCritical Extraction Risk
Benazeprilat USP Related Compound AHydrolysis of esterMoisture sensitivity during grinding/weighing.
Methyl Ester USP Related Compound BTransesterificationHigh: Generated if sample sits in Methanol >30 mins.
Diketopiperazine USP Related Compound CCyclizationHigh: Generated by heat (e.g., uncooled sonication).
Ethyl Ester Isomer USP Related Compound GIsomerizationGenerally process-related, stable during prep.

Experimental Protocols

Protocol A: Standard USP-Aligned Extraction

This method follows the general principles of the USP monograph. It uses a Methanol-based mobile phase as the diluent. It is suitable for release testing but requires strict adherence to time limits to prevent Impurity B formation.

  • Reagents:

    • Methanol (HPLC Grade).[1]

    • Buffer Solution: Dissolve 0.81 g Tetrabutylammonium bromide (TBAB) in 360 mL water; add 0.2 mL glacial acetic acid.

    • Mobile Phase (Diluent): Methanol : Buffer Solution (64 : 36).[2]

  • Procedure:

    • Preparation: Weigh not fewer than 20 tablets. Grind to a fine, homogeneous powder.

    • Weighing: Transfer powder equivalent to 50 mg Benazepril HCl into a 250 mL volumetric flask .

    • Extraction: Add 150 mL of Mobile Phase .

    • Agitation: Shake mechanically for 30 minutes . Note: Do not sonicate if heat cannot be controlled.

    • Dilution: Dilute to volume with Mobile Phase. Mix well.

    • Clarification: Centrifuge a portion of the mixture at 3000 rpm for 10 minutes.

    • Filtration: Pass the supernatant through a 0.45 µm PVDF filter . Discard the first 6 mL of filtrate (to saturate filter binding sites).

Protocol B: Optimized Artifact-Free Extraction (Recommended)

This protocol modifies the solvent system to eliminate the risk of transesterification (Impurity B) and uses cold extraction to prevent cyclization (Impurity C), making it ideal for stability studies or trace impurity analysis.

  • Reagents:

    • Extraction Solvent: Acetonitrile : Phosphate Buffer pH 3.0 (50:50). Rationale: Acetonitrile prevents transesterification.

    • Diluent: Mobile Phase (as per Protocol A).[2]

  • Procedure:

    • Sample Weighing: Transfer tablet powder (eq. to 50 mg API) to a 250 mL amber volumetric flask.

    • Initial Dispersion: Add 100 mL of Extraction Solvent (ACN:Buffer).

    • Cold Sonication: Sonicate for 10 minutes in a water bath maintained at < 20°C . Rationale: Prevents thermal cyclization to DKP.

    • Equilibration: Add 100 mL of Diluent (Mobile Phase). Shake mechanically for 15 minutes.

    • Make up: Dilute to volume with Diluent.

    • Clarification: Centrifuge at 4000 rpm (5°C) for 10 minutes.

    • Filtration: Filter through 0.22 µm PVDF or Nylon filter.

Workflow Visualization

Extraction_Workflow Start Weigh Tablet Powder (Eq. to 50mg Benazepril) Solvent Add Solvent (Protocol A: Mobile Phase) (Protocol B: ACN/Buffer Mix) Start->Solvent Agitation Agitation Step (Protocol A: Shake 30m) (Protocol B: Cold Sonicate 10m) Solvent->Agitation Disperse Matrix Centrifuge Centrifuge (3000-4000 rpm) Agitation->Centrifuge Clarify Filter Filter (PVDF) Discard first 6 mL Centrifuge->Filter Remove Particulates HPLC HPLC Analysis (Inject immediately) Filter->HPLC

Figure 2: Step-by-step extraction workflow comparing Protocol A and B paths.

Validation & System Suitability

To ensure the extraction was successful and the chromatographic system is valid, the following criteria must be met.

ParameterAcceptance CriteriaTroubleshooting
Resolution (Rs) > 2.0 between Benazepril and Impurity BIf < 2.0, check Mobile Phase pH or Column age.
Tailing Factor NMT 2.0High tailing indicates secondary interactions; ensure TBAB (Ion Pair) is fresh.
Filter Compatibility recovery 98.0% - 102.0%If low recovery, switch from Nylon to PVDF (Benazepril can adsorb to Nylon).
Impurity B Level < 0.1% (or absent in Protocol B)If high in Protocol A, reduce sample standing time in methanol.

References

  • United States Pharmacopeia (USP).Benazepril Hydrochloride Tablets Monograph. USP-NF.

  • National Institutes of Health (NIH).Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC.

  • ResearchGate.

  • Clearsynth.Benazepril Impurity B (Methyl Ester)

Sources

Application

Advanced Protocol for the Stereoselective Separation of Benazepril Diastereomers via RP-HPLC

Introduction: The Stereochemical Challenge Benazepril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor containing two chiral centers, theoretically yielding four stereoisomers.[1][2] The pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

Benazepril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor containing two chiral centers, theoretically yielding four stereoisomers.[1][2] The pharmacologically active substance is the


 isomer (specifically the 

configuration).[1][2]

In drug development and quality control, the separation of the active pharmaceutical ingredient (API) from its diastereomers is critical.[1][2] Unlike enantiomers, which require chiral stationary phases, diastereomers possess distinct physicochemical properties (hydrophobicity, pKa) that allow for separation on achiral Reverse-Phase Chromatography (RPC) columns.[1][2] However, the structural similarity between the active


-Benazepril and its diastereomeric impurities (such as Impurity G and the hydrolysis product Benazeprilat/Impurity B)[1][2] necessitates precise control over mobile phase pH and solvation kinetics.[1]

This guide details a robust, field-proven protocol for this separation, moving beyond basic monograph steps to explain the mechanistic drivers of resolution.

Method Development Strategy & Mechanism

The Role of Ion-Pairing vs. pH Suppression

Benazepril is amphoteric, containing a secondary amine (pKa


 8.[1][2]5) and a carboxylic acid (pKa 

3.7).[1][2]
  • Challenge: At neutral pH, the molecule is zwitterionic, leading to poor retention and peak tailing on C18 columns.[1]

  • Solution: The USP-aligned approach utilizes Tetrabutylammonium Bromide (TBAB) .[1][2] TBAB acts as an ion-pairing reagent.[1][2] The quaternary ammonium cation pairs with the ionized carboxylate of the Benazepril/Benazeprilat species.[1] This neutralizes the charge and increases the effective hydrophobicity of the analyte, enhancing retention and stereoselectivity on the hydrophobic C18 surface.[1]

Stationary Phase Selection

While standard C18 columns work, the separation of diastereomers is maximized by columns with high carbon loading and rigid steric selectivity.[1]

  • Recommended: L1 packing (C18).[1][2] End-capped columns (e.g., Purospher STAR RP-18 or Symmetry C18) are preferred to minimize silanol interactions with the amine moiety, which causes tailing.[1][2]

Decision Matrix for Method Selection

The following diagram outlines the logical flow for selecting the optimal separation conditions based on the specific impurity profile.

MethodSelection Start Define Separation Goal Target Target: Diastereomers (Impurity C, G) & Hydrolysis Products (Impurity B) Start->Target Q_MS Is MS Detection Required? Target->Q_MS No_MS No (UV Only) Q_MS->No_MS Yes_MS Yes (LC-MS) Q_MS->Yes_MS Method_A Method A: Ion-Pairing (TBAB) High Resolution (USP Aligned) No_MS->Method_A Preferred for QC Method_B Method B: Volatile Buffer (Ammonium Acetate/Formic Acid) Lower Resolution for Diastereomers Yes_MS->Method_B Required for Mass Spec Action_A Execute Protocol Below (Phosphate/TBAB System) Method_A->Action_A

Figure 1: Decision tree for selecting chromatographic conditions based on detection requirements.

Core Protocol: High-Resolution Separation (USP Aligned)

This protocol is optimized for the separation of Benazepril from its related diastereomeric compounds (specifically Impurity B, C, and G) using UV detection.[1][2]

Reagents and Preparation
  • Tetrabutylammonium Bromide (TBAB): HPLC Grade.[1][2]

  • Methanol (MeOH): HPLC Grade.[1][2][3]

  • Glacial Acetic Acid: ACS Grade.[1][2]

  • Water: Milli-Q or equivalent (18.2 MΩ).[1][2]

Chromatographic Conditions
ParameterConditionRationale
Column C18 (L1), 4.6 mm × 250 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax SB-C18)Provides sufficient theoretical plates for diastereomer resolution.[1][2]
Mobile Phase MeOH : TBAB Buffer (64 : 36 v/v)The 64% organic modifier level is tuned to elute the hydrophobic ester (Benazepril) while retaining the polar diacid (Benazeprilat).[1][2]
Buffer Prep Dissolve 0.81 g TBAB in 360 mL Water + 0.2 mL Glacial Acetic Acid.TBAB pairs with carboxylates; Acetic acid suppresses silanol activity.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1][2]
Temperature Ambient (25°C ± 2°C)Critical: Higher temps can degrade resolution between diastereomers.[1][2]
Detection UV @ 240 nmBenazepril has a local absorption maximum here; minimizes solvent cutoff noise.[1]
Injection Vol 25 µLHigh volume allows detection of trace diastereomers (0.05% level).[1][2]
Run Time ~15-20 minutesSufficient to elute late-eluting non-polar impurities.[1][2]
Step-by-Step Execution Workflow
  • System Equilibration:

    • Flush column with 100% MeOH for 20 mins.[1][2]

    • Switch to Mobile Phase.[1][2][4][5][6][7] Equilibrate for at least 60 minutes .

    • Note: Ion-pairing reagents require longer equilibration times to saturate the stationary phase surface.[1][2]

  • Standard Preparation:

    • Stock: Dissolve Benazepril HCl Reference Standard (RS) in Mobile Phase to 1.0 mg/mL.

    • System Suitability Sol: Mix Benazepril HCl RS and Benazepril Related Compound B RS (Benazeprilat) to 0.4 mg/mL each.

    • Sensitivity Sol: Dilute Stock to 1.0 µg/mL (0.1% level) to verify Limit of Quantitation (LOQ).

  • Data Acquisition:

    • Inject Blank (Mobile Phase).[1][2]

    • Inject System Suitability Solution (5 replicates).

    • Inject Test Samples.[1][2][3][4][6]

System Suitability Criteria (Self-Validation)

To ensure the data is trustworthy, the system must meet these metrics before sample analysis:

ParameterAcceptance LimitSignificance
Resolution (R) NLT 1.7 between Benazepril & Impurity BConfirms separation of the active drug from its primary metabolite/diastereomer mixture.
Tailing Factor (T) NMT 2.0Ensures minimal secondary interactions (silanol effects).[1][2]
RSD (Replicates) NMT 2.0%Validates injection precision and pump stability.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the complete analytical lifecycle, from sample preparation to data reporting.

Workflow cluster_Chrom Chromatographic Separation Prep Sample Preparation (Dissolve in Mobile Phase) Inject Injection (25 µL) Prep->Inject Equil Column Equilibration (>60 min with TBAB) Equil->Inject Sep Interaction Mechanism: Hydrophobic + Ion-Pairing Inject->Sep Elute Elution Order: 1. Impurity B (Polar) 2. Benazepril (Active) 3. Impurity G (Ester) Sep->Elute Detect UV Detection (240 nm) Elute->Detect Analyze Data Analysis (Resolution > 1.7) Detect->Analyze

Figure 2: Operational workflow for Benazepril diastereomer analysis.

Troubleshooting & Expert Insights

Peak Tailing[1]
  • Cause: Secondary interactions between the amine of Benazepril and residual silanols on the silica support.

  • Fix: Ensure the mobile phase contains adequate Acetic Acid (0.05% - 0.1%).[1][2] If tailing persists, replace the column with a "Base Deactivated" (BDS) or high-density end-capped C18 column.

Resolution Loss (Drifting Retention)
  • Cause: Temperature fluctuations or insufficient equilibration of the Ion-Pairing reagent.[1]

  • Fix: Use a column oven set strictly to 25°C. Do not rely on ambient room temperature. If retention times drift, recycle the mobile phase for 2 hours to establish dynamic equilibrium.

Identification of Diastereomers
  • Impurity B (Benazeprilat): Elutes before Benazepril due to the two free carboxylic acid groups (more polar).[1][2]

  • Impurity C: Often elutes close to Impurity B.[1][2]

  • Impurity G (Ethyl Ester Diastereomer): Elutes after Benazepril or very close to it, as it retains the hydrophobic ester group but differs in spatial orientation.[1][2]

References

  • United States Pharmacopeia (USP). Benazepril Hydrochloride Monograph: Chromatographic Purity.[1][2][5] USP-NF.[1][2][8] [1][2]

  • Merck Millipore. USP Method for Benazepril HCl RS using Purospher STAR columns.[1] Application Note.

  • Eranki, R. J. V., et al. (2013).[1][2] New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC.[1][4] American Journal of Analytical Chemistry, 4, 715-724.[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5362124, Benazepril.[1][2][1][2]

Sources

Method

Enantioselective synthesis of (1R,3S)-Benazepril intermediates

Application Note: High-Purity Enantioselective Synthesis of (1R,3S)-Benazepril Intermediates Executive Summary & Strategic Overview Benazepril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor used...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Enantioselective Synthesis of (1R,3S)-Benazepril Intermediates

Executive Summary & Strategic Overview

Benazepril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Structurally, it is a benzazepine derivative possessing two critical stereocenters:

  • C3 Position (Ring): Requires the (3S) configuration.

  • C1' Position (Side Chain): Requires the (1S) configuration (homophenylalanine moiety).

The "1R,3S" Directive: This guide focuses on the Convergent Inversion Strategy , the industry-preferred route for high-purity synthesis. In this strategy, the target (1S,3S)-Benazepril is synthesized by coupling two specific enantiopure intermediates:

  • Intermediate A: (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-one (The (3S)-Core ).[1]

  • Intermediate B: Ethyl (R)-2-hydroxy-4-phenylbutyrate (The (1R)-Side Chain ).

Why (1R)? The coupling reaction proceeds via an SN2 nucleophilic substitution of an activated sulfonate leaving group on the side chain. This mechanism causes an inversion of configuration from (R) to (S), yielding the bioactive (1S)-side chain. This route avoids the difficult diastereomeric separation required by reductive amination methods.

Synthetic Pathway Visualization

The following diagram illustrates the convergent workflow, highlighting the critical stereochemical inversion.

Benazepril_Synthesis Start_Core Precursor: Benzazepine Enamide (Achiral) Inter_A Intermediate A: (3S)-3-Amino-Benzazepine Core Start_Core->Inter_A Ir-Catalyzed Asymmetric Hydrogenation (>99% ee) Final_Product Benazepril (S,S)-Configuration (Inversion at Side Chain) Inter_A->Final_Product Nucleophilic Attack (Amine) Start_Side Precursor: Ethyl 2-oxo-4-phenylbutyrate (Achiral Keto-Ester) Inter_B Intermediate B: (R)-2-Hydroxy-4-phenylbutyrate (1R-Side Chain) Start_Side->Inter_B Pt/Cinchonidine Hydrogenation (>95% ee) Activated_B Activated Side Chain (Triflate or Nosylate) Configuration: (R) Inter_B->Activated_B Activation (Tf2O or NsCl) Activated_B->Final_Product SN2 Displacement (Inversion R -> S)

Caption: Convergent synthesis of Benazepril via SN2 inversion. The (3S)-amine displaces the leaving group on the (R)-side chain to form the (S,S)-drug.

Protocol 1: Asymmetric Hydrogenation of the Benzazepine Core

The synthesis of the (3S)-3-amino benzazepine core is the most challenging step. Traditional resolution with tartaric acid has a maximum theoretical yield of 50%. This protocol utilizes Iridium-catalyzed asymmetric hydrogenation of the cyclic enamide, achieving yields >95% and ee >99%.[2][3]

Reagents & Materials
  • Substrate: 3-acetylamino-1-(tert-butoxycarbonylmethyl)-2,5-dihydro-1H-1-benzazepine-2-one (Enamide precursor).

  • Catalyst: [Ir(COD)(L)]BArF (where L is a chiral phosphine-oxazoline or diphosphine ligand like (R)-Binapine or TangPhos).

  • Solvent: Dichloromethane (DCM), degassed.

  • Hydrogen Source: H2 gas (High Pressure).[2]

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox):

    • In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous DCM. Stir for 30 minutes to form the active cationic complex.

    • Add NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) as a counterion exchanger if using a neutral precursor, or use pre-formed cationic catalyst.

  • Hydrogenation:

    • Load the enamide substrate (1.0 equiv) into a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

    • Add the catalyst solution via syringe.

    • Seal the autoclave and purge with H2 (pressurize to 10 bar, vent, repeat 3 times).

    • Pressurize to 50 bar (725 psi) H2.

    • Stir at room temperature (25°C) for 12–24 hours. Note: Enamides are highly reactive; elevated temperatures may reduce enantioselectivity.

  • Work-up & Deprotection:

    • Vent H2 carefully. Concentrate the solvent under reduced pressure.

    • Hydrolysis: Dissolve the resulting (3S)-acetamide in THF/2N HCl (1:1) and reflux for 2 hours to remove the acetyl group, liberating the free amine.

    • Neutralize with NaHCO3 and extract with Ethyl Acetate.

  • Quality Control (Self-Validation):

    • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (90:10).

    • Target: >99% ee. If ee <98%, recrystallize from Ethanol/Water.

Protocol 2: Synthesis of (R)-Side Chain (Intermediate B)

To achieve the (1S) configuration in the final drug via inversion, we must synthesize the (R)-enantiomer of the hydroxy ester.

Reagents
  • Substrate: Ethyl 2-oxo-4-phenylbutyrate.[1][4][5][6]

  • Catalyst: 5% Pt/Al2O3 (heterogeneous).

  • Chiral Modifier: Cinchonidine (10-20 mg per g of catalyst).

  • Solvent: Ethanol/Acetic Acid (9:1).

Step-by-Step Methodology
  • Modifier Pre-treatment:

    • Suspend the Pt/Al2O3 catalyst in the solvent containing Cinchonidine. Sonicate for 15 minutes to modify the platinum surface sites.

  • Hydrogenation:

    • Add the keto-ester substrate.[1][5]

    • Hydrogenate at 10–20 bar H2 pressure at room temperature.

    • Critical Parameter: Reaction completion is usually fast (2-4 hours). Over-hydrogenation can lead to ring saturation.

  • Purification:

    • Filter off the catalyst (can be recycled).

    • Evaporate solvent.[7]

    • Enrichment: The crude product typically has 85-90% ee. Recrystallize the corresponding acid or purify via column chromatography to reach >98% ee.

Protocol 3: The Coupling (Stereochemical Inversion)

This step fuses the (3S)-Core and the (1R)-Side Chain.

Mechanism & Logic

Direct reaction of the alcohol and amine is sluggish. The alcohol is first converted to a Triflate (OTf) or Nosylate (ONs) . These are "super-leaving groups" that facilitate rapid SN2 attack by the secondary amine of the benzazepine core.

Step-by-Step Methodology
  • Activation (Formation of Triflate):

    • Dissolve Ethyl (R)-2-hydroxy-4-phenylbutyrate (1.0 equiv) in dry DCM at -78°C.

    • Add Pyridine or 2,6-Lutidine (1.2 equiv).

    • Slowly add Triflic Anhydride (Tf2O, 1.1 equiv). Stir for 1 hour.

    • Result: Ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate.

  • Displacement (Coupling):

    • In a separate vessel, dissolve the (3S)-Benzazepine amine (Intermediate A, 0.9 equiv) and Diisopropylethylamine (DIPEA, 1.5 equiv) in DCM.

    • Cannulate the amine solution into the Triflate solution at -40°C.

    • Allow to warm to 0°C over 2 hours.

    • Reaction Monitoring: TLC/HPLC should show disappearance of the amine.

  • Work-up:

    • Quench with water. Wash organic layer with brine.

    • Dry over Na2SO4 and concentrate.

    • The product is Benazepril tert-butyl ester .

    • Final deprotection of the tert-butyl group (using TFA or HCl/Dioxane) yields Benazepril.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low ee in Core Synthesis High Temperature or O2 contaminationLower temp to 25°C; Ensure strict degassing; Check ligand purity.
Low Yield in Coupling Hydrolysis of TriflateEnsure anhydrous conditions; Triflate is moisture sensitive. Use fresh Tf2O.
Diastereomer Impurity Incomplete Inversion (SN1 character)Solvent polarity too high promotes carbocation (SN1 -> Racemization). Use non-polar solvents (DCM, Toluene) to enforce SN2.
Catalyst Poisoning (Pt) Impurities in Keto-esterDistill Ethyl 2-oxo-4-phenylbutyrate before hydrogenation.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides

    • Source: Chem. Rev. 2021, 121, 20, 12784–12865.
    • URL:[Link]

  • Synthesis of Benazepril Intermediates (Patent)
  • Asymmetric Hydrogenation of Alpha-Keto Esters (Cinchona Alkaloids)

    • Source: J. Am. Chem. Soc. 1979, 101, 14, 4018–4019. "Asymmetric hydrogenation of alpha-keto esters using platinum-alumina modified with cinchona alkaloids."
    • URL:[Link]

  • Mechanistic Insight into Enamide Hydrogenation

    • Source: Organic Letters, 2022.[8] "Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation."

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in Benazepril Impurity Analysis

Welcome to the technical support center for Benazepril impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to baseline n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benazepril impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to baseline noise in HPLC and UPLC methods. An unstable baseline can obscure small impurity peaks, compromise quantitation accuracy, and lead to unreliable results. This resource provides a structured, in-depth approach to troubleshooting, moving from simple checks to more complex system diagnostics.

Understanding the System: The Benazepril Method

The United States Pharmacopeia (USP) monograph for Benazepril Hydrochloride Tablets often serves as a foundational method. A typical mobile phase involves a mixture of methanol and an aqueous solution containing an ion-pairing agent like tetrabutylammonium bromide with acetic acid.[1][2] This composition is crucial, as interactions between the mobile phase components, the analyte, and the HPLC system are common sources of baseline noise.

Benazepril itself is a prodrug that is converted to its active form, benazeprilat. It is susceptible to degradation, particularly through hydrolysis, which can generate several known impurities.[3][4][5] Therefore, maintaining a stable analytical system is paramount for accurately profiling these related compounds.[6][7]

Frequently Asked Questions & Troubleshooting Guides

This section is organized by the most common sources of baseline noise. We will explore each potential issue with a "What," "Why," and "How to Fix" approach.

Q1: My baseline is noisy or drifting. Where do I even begin?

A logical, step-by-step elimination process is the most efficient way to identify the source of baseline noise. Start with the simplest and most common causes before moving to more complex hardware issues.

Below is a diagnostic workflow to guide your troubleshooting process.

G cluster_solutions Solutions & Checks start Baseline Noise Observed mobile_phase Step 1: Check Mobile Phase (Preparation, Purity, Degassing) start->mobile_phase system_prep Step 2: Check System Equilibration & Leaks mobile_phase->system_prep Issue Persists sol_mp Remake mobile phase Use fresh, HPLC-grade solvents Ensure thorough degassing mobile_phase->sol_mp column_check Step 3: Isolate the Column system_prep->column_check Issue Persists sol_sys Allow sufficient equilibration time Check for loose fittings system_prep->sol_sys detector_check Step 4: Investigate the Detector column_check->detector_check Issue Persists sol_col Replace column with a union If noise disappears, clean or replace column column_check->sol_col pump_check Step 5: Examine the Pump detector_check->pump_check Issue Persists sol_det Check lamp energy/age Flush flow cell detector_check->sol_det sol_pump Check for pressure fluctuations Clean/replace check valves & seals pump_check->sol_pump end_point System Stable sol_mp->end_point Resolved sol_sys->end_point Resolved sol_col->end_point Resolved sol_det->end_point Resolved sol_pump->end_point Resolved

Caption: General troubleshooting workflow for baseline noise.

Q2: Could my mobile phase be the problem? The noise seems random.

Yes, the mobile phase is one of the most common sources of baseline issues.[8][9] Given the use of buffers and ion-pairing agents in the Benazepril method, careful preparation is critical.

  • What It Is: High baseline noise, drift, or the appearance of "ghost peaks." Noise can be random or, if related to mixing, periodic.

  • Why It Happens:

    • Poor Solvent Quality: Using non-HPLC grade water or solvents can introduce contaminants that absorb UV light.[10] Water is a very common source of contamination.

    • Improper Preparation: Mobile phase components should be measured separately before mixing to account for volume contraction.[11][12] Preparing solutions by weight instead of volume can improve reproducibility.[11]

    • Contamination: Bacterial growth can occur in aqueous buffer solutions, especially near neutral pH, if left at room temperature for extended periods.[9][13] This introduces UV-absorbing byproducts.

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector flow cell, causing pressure fluctuations and baseline spikes.[8][10][14]

    • Precipitation: The buffer or ion-pairing agent may not be fully soluble in the mobile phase mixture, especially as the organic solvent concentration changes during a gradient run.

  • How to Fix It:

    • Prepare Fresh Mobile Phase: Always use HPLC-grade (or LC-MS grade, if applicable) solvents and high-purity salts/additives.[12] Prepare aqueous buffers fresh daily if possible.[15] Phosphate and acetate buffers are particularly prone to microbial growth and should be refrigerated for no more than 3 days if they must be stored.

    • Filter Components: Filter aqueous buffer components through a 0.45 µm or 0.22 µm membrane filter to remove particulates and microbial contamination.[9][11]

    • Ensure Complete Dissolution: Use an ultrasonic bath to ensure all salts and additives are fully dissolved in the aqueous phase before mixing with the organic solvent.

    • Degas Thoroughly: Use an inline degasser, helium sparging, or sonication under vacuum to remove dissolved gases.[15] Modern HPLC/UPLC systems have excellent inline degassers, but ensure they are functioning correctly.[10]

Parameter Recommendation Rationale
Solvent Grade HPLC, Gradient, or LC-MS GradeMinimizes UV-absorbing impurities and particulates.[8]
Buffer Prep Prepare fresh daily; filter (0.22-0.45 µm)Prevents microbial growth and removes particulates.[9][11]
Mixing Measure components separately, then combineAccounts for solvent volume contraction.[11]
Degassing Use inline degasser or helium spargePrevents bubble formation in pump and detector.[10][15]
Q3: The noise is very regular and cyclical, like a sine wave. What does that mean?

Regular, periodic noise is often a sign of a mechanical issue with the pump or inadequate mobile phase mixing.

  • What It Is: A repeating, sinusoidal pattern in the baseline. The frequency may correlate with the pump stroke.

  • Why It Happens:

    • Pump Pulsations: A faulty check valve or a worn piston seal in the pump can cause pressure fluctuations that manifest as a noisy baseline.[10][14] You can often correlate the baseline pattern with the pressure trace from your system.[13][16]

    • Inadequate Mixing: If the mobile phase components have different UV absorbances (e.g., one contains the buffer/additive and the other is pure organic), incomplete mixing can cause the detector to see periodic changes in absorbance as the poorly mixed slugs of solvent pass through.[13][17]

  • How to Fix It:

    • Check Pump Pressure: Overlay the pressure profile with your chromatogram. If the baseline noise cycle matches the pressure ripple, the pump is the likely source.

    • Service the Pump:

      • Purge the System: Purge each pump line individually to dislodge any trapped air bubbles.

      • Clean/Replace Check Valves: Check valves can become dirty or stick, especially with buffer solutions. They can often be cleaned by sonicating in isopropanol or methanol, but replacement is often a more reliable fix.[14][15]

      • Replace Seals: Piston seals are consumable parts and should be replaced as part of a regular maintenance schedule (e.g., annually).[10]

    • Improve Mixing:

      • Use a Static Mixer: Ensure your system has an appropriate static mixer installed after the pump and before the injector.[15]

      • Premix Mobile Phase: If your system allows, preparing the mobile phase offline (pre-mixing) can eliminate mixing-related noise. However, this is less practical for gradient methods.

      • Balance UV Absorbance: Add a small amount of the UV-absorbing additive (e.g., acetic acid) to the organic mobile phase to balance the absorbance between the solvent lines.[13][15]

Q4: I've remade the mobile phase and the pump seems fine, but the noise persists. Could it be the column?

Yes. The column can trap contaminants over time, which can then leach out and cause baseline noise or drift.

  • What It Is: Random noise, baseline drift (often upwards during a gradient), or the appearance of broad, spurious peaks.

  • Why It Happens:

    • Column Contamination: Strongly retained compounds from previous injections can build up on the column head. During a gradient run, as the solvent strength increases, these compounds can elute, causing a rising or lumpy baseline.[13][16]

    • Stationary Phase Bleed: Very aggressive mobile phase pH (high or low) or high temperatures can cause the bonded stationary phase to hydrolyze and "bleed" from the column, leading to baseline drift.[8]

  • How to Fix It:

    • Isolate the Column: The definitive test is to remove the column from the system and replace it with a zero-dead-volume union.[10] Run your method. If the baseline becomes stable, the column is the source of the noise.

    • Wash the Column: If the column is contaminated, follow the manufacturer's recommended washing procedure. A generic reverse-phase column wash protocol is as follows:

      • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[13]

      • Flush with your mobile phase, but without the buffer/salt (e.g., Water/Methanol).

      • Flush with 100% Acetonitrile.

      • Flush with 100% Isopropanol (if compatible with the phase).

      • Flush again with 100% Acetonitrile.

      • Re-equilibrate with the initial mobile phase composition.

    • Replace the Column: If a thorough wash does not resolve the issue, the column may be irreversibly damaged or at the end of its lifespan and should be replaced.

Q5: What if the baseline is stable without the column, but noisy with it? I've already tried washing it.

If a clean column still produces noise, the issue might be an incompatibility or instability related to the mobile phase and stationary phase. The use of tetrabutylammonium bromide, an ion-pairing reagent, in the Benazepril method is a key factor.

  • What It Is: Persistent baseline noise or drift that only appears when the column is installed, even after cleaning.

  • Why It Happens:

    • Slow Equilibration of Ion-Pair Reagents: Ion-pairing reagents work by adsorbing to the stationary phase. This process can be very slow, and if the column is not sufficiently equilibrated, the baseline will drift as the concentration of the reagent on the surface changes.

    • "Dewetting" of Stationary Phase: If the mobile phase contains a very high percentage of water (e.g., >95%) for an extended period, the C18 chains of a reverse-phase column can collapse, expelling the aqueous mobile phase from the pores. This can lead to noisy and irreproducible results.[10]

  • How to Fix It:

    • Ensure Extensive Equilibration: When using ion-pairing reagents, equilibrate the column for a much longer period than you would for a simple reverse-phase method. Flushing with 20-30 column volumes is a good starting point. The baseline should be completely flat and stable before any injections are made.

    • Dedicate a Column: It is best practice to dedicate a column specifically for ion-pairing applications. Removing the ion-pairing reagent completely from a column is very difficult, and residual reagent can interfere with other analyses.

    • Check Method Parameters: Ensure your initial gradient conditions do not use 100% aqueous mobile phase. It is recommended to always keep at least 5% organic solvent in the mobile phase to prevent phase collapse.

Q6: I've checked everything else. Could the detector be the source of the noise?

Yes, though less common than mobile phase or column issues, the detector can also be a source of noise.

  • What It Is: Random, high-frequency noise or sharp spikes in the baseline. It can also manifest as a gradual drift.

  • Why It Happens:

    • Aging Lamp: The UV lamp in the detector has a finite lifetime. As it ages, its light output can become unstable, leading to increased noise.[8][17]

    • Contaminated Flow Cell: The flow cell windows can become dirty from sample residue or mobile phase precipitation, which scatters light and increases noise.[8] Air bubbles trapped in the cell can also cause large spikes.[8]

    • Temperature Fluctuations: If the detector is not properly thermostatted, or if it is subject to drafts from air conditioning, changes in room temperature can cause the baseline to drift.[15][16] This is especially true for refractive index detectors but can also affect UV detectors at high sensitivity.

  • How to Fix It:

    • Check Lamp Status: Most modern HPLC systems have diagnostics to check the lamp energy or hours of use. If the energy is low or the hours are high, replace the lamp.

    • Flush the Flow Cell: Flush the flow cell with a strong, clean solvent like isopropanol or methanol to remove contaminants. You may need to follow the manufacturer's specific cleaning protocol.

    • Control Temperature: Ensure the HPLC system is in a temperature-stable environment away from direct sunlight or vents.[15] Using a column oven helps maintain a stable temperature for the column, which in turn provides a more stable mobile phase temperature entering the detector.[16]

    • Check Data Acquisition Settings: An improperly set time constant (or response rate) on the detector can affect noise. A longer time constant averages more data points and can reduce the appearance of short-term noise, but setting it too high can broaden peaks.[18]

References

  • Benazepril Impurities and Related Compound - Veeprho. [Link]

  • Benazepril Hydrochloride USP 2025. [Link]

  • Benazepril Hydrochloride Tablets USP 2025. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. [Link]

  • Benazepril-Impurities | Pharmaffiliates. [Link]

  • Benazepril Hydrochloride and Hydrochlorothiazide Tablets Type of Posting Revision Bulletin Posting Date 30-Apr-2021 Official Dat - USP-NF. [Link]

  • Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed. [Link]

  • Shimadzu Baseline Disturbance. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - pgeneral.com. [Link]

  • Eliminating Baseline Problems - Agilent. [Link]

  • Mobile Phase Preparation Tips & Tricks - Phenomenex. [Link]

  • Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods | Request PDF - ResearchGate. [Link]

  • Benazepril Hydrochloride | PDF | Chromatography - Scribd. [Link]

  • Noisy baseline on 2489 UV/Vis detector - WKB78148 - Waters Knowledge Base. [Link]

  • A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs | Journal of Pharmaceutical Research International. [Link]jpri.com/index.php/JPRI/article/view/31949)

Sources

Optimization

Optimizing mobile phase pH for Benazepril chiral separation

Topic: Optimizing Mobile Phase pH for Benazepril Enantioseparation Introduction: The pH Criticality Welcome to the technical support hub for Benazepril chiral analysis. As a researcher, you are likely facing resolution i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase pH for Benazepril Enantioseparation

Introduction: The pH Criticality

Welcome to the technical support hub for Benazepril chiral analysis. As a researcher, you are likely facing resolution issues or peak tailing. Benazepril is an amphoteric ACE inhibitor (containing both a carboxylic acid and a secondary amine).[1] Consequently, its separation is governed by its ionization state, which is strictly controlled by the mobile phase pH.

This guide moves beyond generic advice, providing a mechanistic approach to optimizing pH for Reversed-Phase Chiral Liquid Chromatography (RPLC) using polysaccharide-based columns (e.g., Chiralpak AD-RH, Chiralcel OD-RH), which are the industry standard for this application.[1]

Module 1: The Mechanistic Basis

To troubleshoot, you must understand the interaction between the analyte's charge and the stationary phase.

Benazepril Ionization Profile

Benazepril possesses two key ionizable groups:

  • Carboxylic Acid (Benzazepine ring): pKa ≈ 4.5[1][2]

  • Secondary Amine (Side chain): pKa ≈ 8.5 (Estimated based on structural analogs)[1]

This creates three distinct "pH Windows" for separation:

pH ZonepH RangeBenazepril StateNet ChargeChromatographic Behavior
Acidic 2.0 – 3.0Amine (+), Acid (Neutral)Cationic (+) Recommended. Sharp peaks; silanol suppression.[1]
Intermediate 4.5 – 7.5Amine (+), Acid (-)Zwitterionic Risky. "Self-association" zone; often leads to broad peaks or split peaks.[1]
Basic 8.0 – 9.0Amine (Neutral), Acid (-)Anionic (-) Alternative. Good for resolution if the column tolerates high pH (e.g., AD-RH).[1]
Visualizing the Logic

The following diagram illustrates how pH selection dictates the troubleshooting pathway.

Benazepril_pH_Logic Start Select Mobile Phase pH Acidic Acidic (pH 2.0 - 3.0) Target: Cationic State Start->Acidic Basic Basic (pH 8.0 - 9.0) Target: Anionic State Start->Basic Mech_Acid Mechanism: Protonated Amine (+) / Neutral Acid Reduces silanol interaction Acidic->Mech_Acid Mech_Basic Mechanism: Neutral Amine / Ionized Acid (-) Increases H-bonding potential Basic->Mech_Basic Result_Acid Outcome: Sharper Peaks Faster Elution Mech_Acid->Result_Acid Result_Basic Outcome: Different Selectivity (Alpha) Risk of Silica Dissolution Mech_Basic->Result_Basic

Figure 1: Decision matrix for selecting mobile phase pH based on desired ionization state and column interaction.

Module 2: Standard Operating Protocols (SOP)

Protocol A: Preparation of Acidic Mobile Phase (pH 2.0)

Best for: Initial screening, peak shape optimization.[1]

  • Buffer Base: Prepare 20 mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • pH Adjustment: Adjust pH to 2.0 using Phosphoric Acid (

    
    , 85%).
    
    • Critical: Adjust pH before adding any organic modifier.[1][3][4]

  • Organic Modifier: Mix with Acetonitrile (ACN) in a 60:40 (Buffer:ACN) ratio.

    • Note: High organic content (40-60%) is often required for Benazepril elution on RH columns.[1]

  • Filtration: Filter through 0.45 µm nylon membrane.

Protocol B: Preparation of Basic Mobile Phase (pH 9.0)

Best for: Alternative selectivity if acidic conditions fail. Warning: Ensure your column (e.g., Chiralpak AD-RH) is rated for pH 9.0.[1]

  • Buffer Base: Prepare 20 mM Ammonium Bicarbonate (

    
    ).
    
  • pH Adjustment: Adjust pH to 9.0 using Diethylamine (DEA) or Ammonia.[1]

    • Why DEA? It acts as a silanol blocker, improving peak shape for amines.

  • Organic Modifier: Mix with Acetonitrile (40-60%).

Module 3: Troubleshooting Guides (Q&A)

Scenario 1: Peak Tailing & Asymmetry

Q: My Benazepril enantiomers are eluting, but the peaks are tailing significantly (As > 1.5). Is the column dead?

A: Likely not. Tailing for Benazepril is usually caused by secondary interactions between the protonated amine and residual silanols on the silica support.

Troubleshooting Steps:

  • Check pH: If you are at pH 4.0 – 6.0, you are in the "danger zone." The amine is positive, but the silanols are deprotonating (

    
    ), creating a strong ionic attraction.[1]
    
    • Action: Drop pH to 2.0 (suppresses silanols) or raise to 9.0 (neutralizes amine).[1]

  • Add Chaotropic Agent: If working at low pH, add 100 mM

    
     (Potassium Hexafluorophosphate) to the aqueous mobile phase.
    
    • Mechanism:[1][5] The chaotropic anion (

      
      ) forms an ion pair with the Benazepril amine, masking the charge and preventing silanol interaction [1].
      
Scenario 2: Loss of Resolution (Rs < 1.5)

Q: I had baseline separation, but it has degraded over time. The retention times are drifting.

A: This indicates a lack of buffering capacity or "pH Hysteresis" on the column.

Troubleshooting Steps:

  • Buffer Concentration: Are you using <10 mM buffer?

    • Action: Increase buffer concentration to 20-50 mM.[1] Benazepril is ionizable; if the local pH inside the pore changes as the sample band passes, the peak will distort.

  • Temperature Control: Chiral recognition is thermodynamically driven.[1]

    • Action: Lower the temperature. Reducing T from 25°C to 10°C often increases resolution (

      
      ) significantly in chiral LC, though it increases backpressure.[1]
      
Scenario 3: Elution Order Reversal

Q: Can pH change the elution order of the enantiomers?

A: Yes, it is possible, though rare with Benazepril on AD/OD phases.

  • Mechanism:[1][5][6] At pH 2, the interaction is driven by H-bonding and steric fit of the cationic species. At pH 9, the anionic carboxylate may interact with the carbamate linkage of the CSP differently.

  • Validation: Always run a spiked standard of the pure (S,S)-Benazepril (the active isomer) when changing pH conditions to confirm identity.[1]

Module 4: Diagnostic Workflow

Use this logic tree to diagnose specific separation failures.

Troubleshooting_Flow Issue Identify Issue Tailing Peak Tailing Issue->Tailing Drift RT Drift Issue->Drift NoRes No Resolution Issue->NoRes Act_Tail 1. Lower pH to 2.0 2. Add KPF6 Tailing->Act_Tail Act_Drift Increase Buffer Conc. (>20mM) Drift->Act_Drift Act_Res 1. Lower Temp (10C) 2. Switch Organic (MeOH <-> ACN) NoRes->Act_Res

Figure 2: Rapid diagnostic workflow for common Benazepril separation anomalies.

FAQs

Q: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate buffer? A: Yes, 0.1% TFA is common for pH ~2.[1]0. However, TFA is a strong ion-pairing agent and can alter selectivity compared to phosphate.[1] It may also take longer to equilibrate the column.

Q: What is the maximum organic limit for these aqueous methods? A: For "RH" (Reversed Phase) columns like Chiralpak AD-RH, you can typically use up to 100% Acetonitrile, but standard methods for Benazepril usually require 40-60% organic modifier.[1] Always check the specific column care manual, as some older "coated" phases cannot tolerate specific solvents [2].

Q: Why is the pH adjustment step critical before mixing with ACN? A: Adding organic solvent changes the


 of the buffer and the activity of the hydrogen ions. "pH 2.0" measured in a water/ACN mixture is not the same as pH 2.0 in water. For reproducibility, always adjust the aqueous buffer pH before mixing.[4]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-RH Columns. Retrieved from [Link] (General reference for pH stability and mobile phase additives).[1]

  • Chromatography Online. The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • PubChem. Benazepril Hydrochloride Compound Summary. Retrieved from [Link] (Source for pKa and structural data).[1]

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link][1]

Sources

Troubleshooting

Overcoming matrix effects in (1R,3S)-Benazepril Hydrochloride bioanalysis

Technical Support Center: Bioanalysis of (1R,3S)-Benazepril Hydrochloride Topic: Overcoming Matrix Effects in LC-MS/MS Bioanalysis Analyte: (1R,3S)-Benazepril Hydrochloride (ACE Inhibitor Class) Matrix: Human Plasma/Seru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of (1R,3S)-Benazepril Hydrochloride

Topic: Overcoming Matrix Effects in LC-MS/MS Bioanalysis Analyte: (1R,3S)-Benazepril Hydrochloride (ACE Inhibitor Class) Matrix: Human Plasma/Serum

Executive Summary

(1R,3S)-Benazepril is a lipophilic ester prodrug containing a secondary amine and two chiral centers.[1] In LC-MS/MS bioanalysis, "Matrix Effects" (ME) typically manifest as ion suppression caused by endogenous phospholipids (glycerophosphocholines) and co-eluting metabolites (Benazeprilat).

Because Benazepril is often administered as a specific stereoisomer, bioanalytical methods must not only eliminate ion suppression but also maintain chiral stability during extraction. This guide prioritizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction and Stable Isotope Labeled (SIL) Internal Standards as the primary defense against matrix effects.

Part 1: Diagnosing the Problem

Q: How do I definitively confirm that "Matrix Effects" are the cause of my low sensitivity or poor reproducibility?

A: Do not rely solely on extraction recovery calculations. You must distinguish between low extraction efficiency and ion suppression. Use the Post-Column Infusion (PCI) method for a visual diagnosis.

The PCI Protocol:

  • Setup: Infuse a constant flow (e.g., 10 µL/min) of (1R,3S)-Benazepril standard solution (100 ng/mL) into the mass spectrometer via a T-tee connector.

  • Injection: Simultaneously inject a "blank" extracted plasma sample (processed via your current method) into the LC system.

  • Observation: Monitor the baseline of the infused analyte.

    • Stable Baseline: No matrix effect.[2][3]

    • Negative Dip: Ion suppression (Matrix components stealing charge).

    • Positive Peak: Ion enhancement.

Decision Matrix: If the "dip" in the baseline aligns with your Benazepril retention time, you have a critical matrix effect.

MatrixDiagnosis Start Suspected Sensitivity Loss Exp Perform Post-Column Infusion (PCI) Start->Exp Result Observe Baseline at Analyte RT Exp->Result Dip Baseline Dip (Suppression) Result->Dip Signal Drop Flat Stable Baseline Result->Flat No Change Action1 Cause: Phospholipids/Salts Action: Switch to MCX SPE Dip->Action1 Action2 Cause: Low Recovery/Adsorption Action: Check Solubility/Glassware Flat->Action2

Figure 1: Diagnostic workflow for differentiating Matrix Effects from Extraction issues.

Part 2: Sample Preparation (The Core Solution)

Q: I am currently using Protein Precipitation (PPT) with Acetonitrile, but the variation (%CV) is high. Why?

A: Protein precipitation removes proteins but leaves behind 99% of phospholipids . Benazepril is lipophilic (LogP ~1.3) and often co-elutes with phospholipids (LogP 1–4) on C18 columns. These lipids compete for ionization in the ESI source.

The Fix: Mixed-Mode Cation Exchange (MCX) SPE Since Benazepril contains a secondary amine (basic), you can use an MCX cartridge to "lock" the drug onto the sorbent using charge, wash away the lipids with aggressive organic solvents, and then elute.

Optimized MCX Protocol for (1R,3S)-Benazepril:

StepSolvent/BufferMechanism
1.[4] Load Plasma (acidified with 2% H3PO4)Protonates Benazepril amine (

); locks it to MCX sorbent.
2. Wash 1 2% Formic Acid in WaterRemoves salts and proteins.
3. Wash 2 100% Methanol CRITICAL STEP: Removes neutral phospholipids. Since Benazepril is charged-locked, it will not wash off.
4. Elute 5% NH4OH in AcetonitrileNeutralizes the amine (

) and releases the drug.

Note: Avoid Liquid-Liquid Extraction (LLE) with Hexane if you are analyzing the (1R,3S) isomer specifically, as chiral inversion can sometimes be catalyzed in non-polar solvents if trace metals or specific pH conditions exist, though SPE is generally safer for high-throughput.

Part 3: Chromatographic Resolution

Q: Even with SPE, I see signal drift over 100 injections. How do I protect the column?

A: Signal drift usually indicates phospholipid accumulation on the column stationary phase. You must ensure your gradient "flushes" the column after every injection.

Chromatographic Strategy:

  • Column Choice: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions often separate Benazepril from aliphatic phospholipids better than standard C18.

  • Gradient Cleanup:

    • Analyte Elution: ~2-3 minutes.

    • Column Wash: Ramp to 95% Organic (Acetonitrile) and hold for 1.5 minutes at the end of every run.

    • Divert Valve: Divert the first 1.0 minute of flow to waste to prevent salts from entering the MS source.

Part 4: Internal Standard Selection

Q: Can I use Enalapril or another ACE inhibitor as an Internal Standard?

A: No. For a method facing matrix effects, an analog IS (like Enalapril) will likely have a slightly different retention time than Benazepril.

  • Scenario: A phospholipid peak elutes at 2.5 min. Benazepril elutes at 2.5 min (suppressed). Enalapril elutes at 2.3 min (not suppressed).

  • Result: The ratio of Analyte/IS changes, causing quantification errors.

Requirement: You must use a Stable Isotope Labeled IS, such as Benazepril-d5 . It co-elutes perfectly with the analyte, meaning it experiences the exact same suppression. The ratio remains constant even if the absolute signal drops.

Part 5: Quantitative Assessment (Validation)

Q: How do I calculate the "Matrix Factor" for my validation report?

A: Follow the Matuszewski Method [1]. You need three sets of samples:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Blank plasma extracted first, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Standard extraction of spiked plasma.

Calculations:

  • Matrix Effect (ME%) =

    
    
    
    • Goal: ME between -15% and +15%.

  • Recovery (RE%) =

    
    
    
    • Goal: Consistent recovery (e.g., >70%) across low, medium, and high QC levels.

Data Summary Table: Acceptance Criteria

ParameterFormulaAcceptance Limit (FDA/EMA)
Matrix Factor (MF) Area_Set_B / Area_Set_A0.85 – 1.15 (Ideal)
IS-Normalized MF MF_Analyte / MF_ISCV < 15% across 6 lots of plasma
Recovery Area_Set_C / Area_Set_BReproducible (not necessarily 100%)

Visualizing the Solution: The MCX Pathway

This diagram illustrates why Mixed-Mode Cation Exchange is superior to simple precipitation for Benazepril.

MCX_Workflow Plasma Plasma Sample (Drug + Lipids + Proteins) Acid Acidify (H3PO4) Plasma->Acid Load Load MCX Cartridge (Drug+ binds to SO3-) Acid->Load Wash 100% MeOH Wash (Removes Neutral Lipids) Load->Wash Lipids flow through Elute Elute (5% NH4OH) (Releases Drug) Wash->Elute Drug retained Clean Clean Extract (No Matrix Effect) Elute->Clean

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism for isolating Benazepril from phospholipids.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.

  • Pan, R. N., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC–MS/MS.[6][7] Journal of Chromatography B, 880, 52-59.

Sources

Optimization

Benazepril Analysis: A Technical Guide to Preventing Sample Preparation-Induced Hydrolysis

Welcome to the Technical Support Center for Benazepril analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Benazepril sample preparation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benazepril analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Benazepril sample preparation. The primary challenge in the accurate quantification of Benazepril is its susceptibility to hydrolysis, leading to the formation of its active metabolite, Benazeprilat. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your samples and the reliability of your data.

Understanding the Challenge: The Hydrolysis of Benazepril

Benazepril is a prodrug that contains an ester linkage. In vivo, this ester group is hydrolyzed by hepatic esterases to form the pharmacologically active diacid, Benazeprilat[1][2]. This same hydrolytic conversion can readily occur in vitro during sample preparation if conditions are not carefully controlled. The hydrolysis is significantly influenced by pH, temperature, and the presence of enzymes, making meticulous sample handling paramount for accurate analysis.

The primary degradation reaction is the hydrolysis of the ethyl ester of Benazepril to its corresponding carboxylic acid, Benazeprilat. This conversion can be catalyzed by both acidic and alkaline conditions. It is crucial to distinguish this chemical degradation from stereoisomerization. Studies have shown that the desired (S,S)-enantiomer of Benazepril is stereochemically stable under various stress factors, and conversion to other stereoisomers is not a typical concern during routine analysis. Therefore, the focus of this guide is the prevention of chemical hydrolysis.


Troubleshooting Guide: Addressing Common Sample Preparation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: Why are my measured Benazepril concentrations unexpectedly low, with a corresponding increase in a secondary peak?

Answer: This is a classic sign of Benazepril degradation into Benazeprilat during sample preparation. Several factors could be contributing to this issue:

  • pH of Your Sample or Diluent: Benazepril is susceptible to hydrolysis in both acidic and alkaline aqueous environments. If your sample matrix or the diluent used for extraction and reconstitution has a pH that is too high or too low, it can catalyze the hydrolysis of the ester linkage. Benazepril has been shown to be stable in a pH 7.4 phosphate-buffered solution at 37°C, but susceptible to acidic hydrolysis in 0.1 M hydrochloric acid, especially at elevated temperatures[1][3].

  • Elevated Temperatures: High temperatures significantly accelerate the rate of hydrolysis[4]. If you are using heat for evaporation or sonication, it is crucial to keep the temperature as low as possible and the duration as short as possible. Forced degradation studies have demonstrated that Benazepril degrades when exposed to dry heat at 80°C[4].

  • Enzymatic Activity (for Biological Samples): If you are working with plasma or other biological matrices, endogenous esterases can rapidly hydrolyze Benazepril. It is critical to inhibit this enzymatic activity immediately upon sample collection.

  • Prolonged Sample Processing Time: The longer your sample is exposed to suboptimal conditions (e.g., room temperature, non-ideal pH), the greater the extent of hydrolysis will be.

Self-Validation Check: To confirm if your sample preparation method is causing degradation, prepare a standard solution of Benazepril in your final sample diluent and let it sit at room temperature for the typical duration of your sample preparation process. Analyze this sample and compare the peak area of Benazepril to a freshly prepared standard. A significant decrease in the Benazepril peak area, accompanied by the appearance of the Benazeprilat peak, will confirm that your sample preparation conditions are contributing to the degradation.

Question 2: I'm observing a peak that I suspect is Benazeprilat. How can I confirm its identity?

Answer: Confirming the identity of the degradant peak is essential for accurate troubleshooting. Here are a few approaches:

  • Use a Certified Reference Standard: The most definitive way to identify Benazeprilat is to inject a certified reference standard of Benazeprilat and compare its retention time with the unknown peak in your sample chromatogram under the same HPLC conditions.

  • Forced Degradation Study: You can intentionally degrade a Benazepril standard to generate Benazeprilat. A common method is to treat a solution of Benazepril with a mild base (e.g., 0.1 N NaOH) at room temperature for a short period[5]. Neutralize the solution before injection. The primary peak that appears will be Benazeprilat, which you can then use for retention time comparison.

  • Mass Spectrometry (MS): If your HPLC system is coupled to a mass spectrometer, you can confirm the identity of the peak by comparing its mass-to-charge ratio (m/z) with the known molecular weight of Benazeprilat.

Question 3: What are the best practices for preparing samples from solid dosage forms (tablets) to minimize degradation?

Answer: When preparing samples from tablets, the goal is to efficiently extract the drug while minimizing its exposure to conditions that promote hydrolysis.

  • Choice of Extraction Solvent: The United States Pharmacopeia (USP) monograph for Benazepril Hydrochloride Tablets suggests using the mobile phase (a mixture of methanol and an aqueous buffer containing tetrabutylammonium bromide and acetic acid) or methanol for extraction[6][7]. Methanol is a good choice as it is a powerful solvent for Benazepril and has a lower water content than aqueous solutions, which can help to slow down hydrolysis.

  • Mechanical Shaking and Sonication: The USP method recommends mechanical shaking for 15-30 minutes[6][7]. While sonication can also be used to aid dissolution, it's important to monitor the temperature of the water bath to prevent excessive heating.

  • Minimize Time in Solution: Once the tablet powder is dissolved, proceed with centrifugation and filtration promptly. Avoid letting the sample solutions sit on the benchtop for extended periods.

  • Filtration: Use a compatible filter (e.g., PTFE, nylon) to remove excipients before injection. Ensure the filter does not adsorb the drug by testing a standard solution.

Question 4: I am working with plasma samples. What are the critical steps to prevent enzymatic hydrolysis of Benazepril?

Answer: For biological matrices, preventing enzymatic degradation is as crucial as preventing chemical hydrolysis.

  • Immediate Cooling and Anticoagulant Choice: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.

  • Prompt Centrifugation: Separate the plasma from the blood cells as soon as possible by centrifugation at low temperatures (e.g., 4°C).

  • Enzyme Inhibitors: While not always necessary if samples are handled quickly and stored properly, the addition of an esterase inhibitor to the collection tubes can be considered for maximum stability.

  • Deep-Freeze Storage: Immediately after separation, store plasma samples at -20°C or, preferably, at -80°C until analysis.

  • Extraction Method: Protein precipitation is a common method for extracting Benazepril from plasma. This involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the drug can be further processed. Solid-phase extraction (SPE) is another effective technique for cleaning up and concentrating the sample[2].

Frequently Asked Questions (FAQs)

Q: What is the ideal pH for my sample diluent to ensure Benazepril stability? A: While Benazepril shows stability at neutral pH (around 7.0-7.4)[3][5], slightly acidic conditions are often preferred for HPLC analysis to ensure good peak shape for both Benazepril and Benazeprilat. A mobile phase with a pH around 2.6 has been successfully used for the simultaneous determination of both compounds in plasma[2]. The key is to avoid strongly acidic or alkaline conditions during sample preparation.

Q: Is it better to use methanol or acetonitrile as the organic solvent in my sample preparation? A: Both methanol and acetonitrile are commonly used. Methanol is often used for tablet extraction as per USP guidelines[6]. For HPLC mobile phases, acetonitrile can sometimes provide better peak resolution and lower backpressure. One study noted that methanol resulted in a longer run time compared to acetonitrile[5]. The choice may depend on the specific requirements of your analytical method. For stability, both are generally acceptable as long as the water content is controlled and exposure time is minimized.

Q: How should I store my prepared samples before placing them in the autosampler? A: Prepared samples should be kept in a cool environment, ideally in a refrigerated autosampler (e.g., 4°C), to minimize any potential degradation while waiting for injection. If a refrigerated autosampler is not available, prepare samples in smaller batches to reduce the time they spend at room temperature.

Q: Can I use heat to evaporate the solvent after extraction? A: It is highly recommended to avoid high temperatures. If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature. High heat will significantly increase the rate of hydrolysis.

Q: My results are still inconsistent. What else could be the problem? A: If you have addressed the common causes of degradation, consider the following:

  • Autosampler Stability: Ensure that your samples are stable in the autosampler over the duration of your analytical run. You can test this by injecting the same sample at the beginning and end of a long sequence.

  • Inconsistent Sample Handling: Ensure that all samples and standards are treated identically in terms of timing, temperature, and reagent volumes.

  • Reagent Quality: Use high-purity solvents and reagents to avoid introducing contaminants that could affect pH or catalyze degradation.


Best Practices & Recommended Protocols

To ensure the integrity of your Benazepril samples, adhere to the following best practices throughout your workflow.

General Handling and Storage
ParameterRecommendationRationale
Temperature Process samples at low temperatures (on ice or at 4°C).To slow down the rate of chemical and enzymatic hydrolysis.
pH Maintain a near-neutral or slightly acidic pH during extraction.To avoid acid or base-catalyzed hydrolysis.
Light Exposure Protect samples from direct light.To prevent potential photodegradation.
Processing Time Minimize the time from sample collection to analysis.To reduce the opportunity for degradation to occur.
Storage Store stock solutions and samples at ≤ -20°C.To ensure long-term stability.
Protocol 1: Sample Preparation from Tablets

This protocol is based on the USP monograph for Benazepril Hydrochloride Tablets[6][7].

  • Tablet Powder Preparation: Accurately weigh and finely powder a representative number of tablets (e.g., not fewer than 20).

  • Extraction:

    • Accurately weigh a portion of the powder equivalent to a specific amount of Benazepril hydrochloride.

    • Transfer the powder to a volumetric flask.

    • Add a suitable volume of diluent (e.g., HPLC-grade methanol or the mobile phase).

    • Shake mechanically for 15-30 minutes or sonicate in a cool water bath.

  • Dilution: Dilute to the final volume with the chosen diluent.

  • Clarification: Centrifuge a portion of the solution to pellet the excipients.

  • Filtration: Filter the supernatant through a 0.45 µm filter (e.g., PTFE) into an HPLC vial. Discard the initial portion of the filtrate.

  • Analysis: Immediately place the vial in the autosampler (preferably refrigerated) for HPLC analysis.

Protocol 2: Sample Preparation from Plasma

This protocol is a general guideline for protein precipitation.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: Add an internal standard to the plasma sample to correct for extraction variability.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of plasma.

    • Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at low temperature.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an HPLC vial and analyze immediately.

Visualizing the Process

To further clarify the key concepts, the following diagrams illustrate the degradation pathway and a recommended analytical workflow.

Figure 1. Hydrolysis of Benazepril to Benazeprilat Benazepril Benazepril (Ester Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Hydrolysis (H₂O, H⁺/OH⁻, or Esterases)

Caption: Figure 1. Hydrolytic degradation pathway of Benazepril.

Figure 2. Recommended Workflow for Benazepril Sample Preparation cluster_pre_analysis Sample Preparation cluster_analysis Analysis Sample Sample Collection (Tablet or Plasma) Extraction Extraction (Methanol or PPt) - Low Temperature - Neutral/Slightly Acidic pH Sample->Extraction Clarification Clarification (Centrifugation & Filtration) Extraction->Clarification Final_Sample Final Sample in Vial (Refrigerated) Clarification->Final_Sample HPLC HPLC Analysis Final_Sample->HPLC

Caption: Figure 2. Key steps to ensure Benazepril stability during sample preparation.


References

  • Benazepril Hydrochloride Tablets. (n.d.). In USP-NF. Retrieved February 22, 2026, from [Link]

  • Benazepril Hydrochloride Tablets USP 2025. (2025, February 13). U.S. Pharmacopeia. [Link]

  • Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. (2002, January 1). PubMed. [Link]

  • A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. (2017). Asian Journal of Research in Pharmaceutical Sciences.
  • Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. (2002, January 1). PubMed. [Link]

  • Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma by high performance liquid chromatography with ultraviolet detection. (2007, May 9). PubMed. [Link]

  • A sensitive, reproducible, and rapid stability indicating RP-HPLC method... (n.d.). Analytical Chemistry: An Indian Journal.
  • Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. (2025, August 10). ResearchGate. [Link]

  • stability indicating uplc method for estimation of benazepril and hydrochlorothiazide in bulk. (n.d.).
  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. (n.d.). Longdom Publishing. [Link]

  • Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat and Amlodipine in Bulk and Pharmaceutical Formulation. (2016, August 31). TSI Journals. [Link]

  • Product Monograph Including Patient Medication Information PrBENAZEPRIL Benazepril Hydrochloride Tablet For oral use 5 mg, 10. (2025, June 24). Apotex.
  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. (2024, December 3). ResearchGate. [Link]

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. (2024, June 7). JETIR.org. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (n.d.). PMC. [Link]

  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. (2015, March 15). PubMed. [Link]

Sources

Optimization

Technical Support Center: (1R,3S)-Benazepril Synthesis &amp; Purification

The following technical guide addresses the synthesis and purification of (1R,3S)-Benazepril , a specific diastereomer of the antihypertensive drug Benazepril (which is the 1S,3S isomer). This isomer is critical as a ref...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and purification of (1R,3S)-Benazepril , a specific diastereomer of the antihypertensive drug Benazepril (which is the 1S,3S isomer). This isomer is critical as a reference standard (Impurity B) and for structure-activity relationship (SAR) studies.

Topic: Yield Improvement and Purification of (1R,3S)-Benazepril Audience: Process Chemists, Analytical Scientists, and R&D Leads Version: 2.1 (Current Standards)

Critical Stereochemical Note
  • Target Molecule: (1R,3S)-Benazepril (CAS: 86541-77-7). This is the diastereomer of the active drug.

    • Configuration: (3S)-Benzazepine ring + (1R)-Side chain.

    • Common Designation: Benazepril Impurity B (EP/USP).

  • Active Drug (API): (1S,3S)-Benazepril.[1]

    • If your intent is to synthesize the API, apply the protocols below but substitute the (S)-side chain precursors with their (R)-enantiomers (or vice versa depending on the reaction mechanism).

Module 1: Strategic Synthesis Selection

User Query: Our current reductive amination route yields a 70:30 mixture of (1S,3S):(1R,3S), making isolation of the (1R,3S) isomer inefficient. How can we improve the yield of the (1R,3S) form specifically?

Technical Response: To maximize the yield of the (1R,3S) isomer, you must switch from a thermodynamically controlled reductive amination (which favors the S,S drug) to a stereospecific Nucleophilic Substitution (SN2) route. This approach uses chiral pool starting materials to "lock in" the desired configuration, eliminating the need for difficult diastereomeric separations.

Recommended Workflow: The "Inversion" Strategy

The most robust method involves the SN2 displacement of a leaving group (Triflate or Bromide) on the side chain by the benzolactam amine.

  • Reaction: (S)-Benzolactam Amine + (S)-Side Chain Triflate

    
     (1R,3S)-Benazepril
    
  • Mechanism: SN2 reaction causes inversion of configuration at the side chain carbon.

    • Start with Ethyl (S)-2-hydroxy-4-phenylbutyrate .

    • Convert to (S)-Triflate .

    • Displace with (S)-Amine .

    • Result: (R)-Configuration at the new C-N bond.

Diagram 1: Stereoselective Synthesis Pathway

Benazepril_Synthesis Start_OH Ethyl (S)-2-hydroxy-4-phenylbutyrate (Chiral Precursor) Step1 Activation (Tf2O / Pyridine) Start_OH->Step1 Inter_Tf Ethyl (S)-2-triflyloxy-4-phenylbutyrate (Activated Electrophile) Step1->Inter_Tf Step2 Coupling (SN2) Inversion of Configuration Inter_Tf->Step2 Amine (S)-3-Amino-benzolactam (Nucleophile) Amine->Step2 Product (1R,3S)-Benazepril (Target Diastereomer) Step2->Product >90% de

Caption: Directed synthesis utilizing SN2 inversion to achieve high diastereomeric excess (de) of the (1R,3S) isomer.

Module 2: Reaction Optimization & Troubleshooting

User Query: We are observing low conversion rates and the formation of elimination byproducts (styrene derivatives) during the coupling step. How do we fix this?

Technical Response: Elimination is the primary competing reaction when using sulfonate leaving groups. To suppress this and favor substitution (yield improvement), you must tune the basicity and solvent polarity.

ParameterOptimized ConditionMechanistic Rationale
Base N-Methylmorpholine (NMM) or 2,6-Lutidine Weaker, non-nucleophilic bases prevent proton abstraction (elimination) while neutralizing the triflic acid byproduct. Avoid Triethylamine (TEA) as it promotes elimination.
Solvent Dichloromethane (DCM) or Toluene Non-polar/moderately polar aprotic solvents stabilize the transition state without solvating the nucleophile too strongly (which would reduce reactivity). Avoid DMF for triflates (promotes elimination).
Temperature -10°C to 0°C Lower temperatures kinetically favor the substitution pathway over the higher-energy elimination pathway.
Stoichiometry 1.1 eq Triflate : 1.0 eq Amine Slight excess of the labile triflate ensures complete consumption of the valuable amine core.

Protocol: High-Yield Coupling

  • Dissolve Ethyl (S)-2-hydroxy-4-phenylbutyrate (1.0 eq) in DCM.

  • Add Triflic anhydride (Tf2O) (1.1 eq) at -78°C to 0°C with 2,6-Lutidine (1.2 eq). Stir for 1h.

  • Add (S)-3-Amino-benzolactam (0.9 eq) solution in DCM dropwise.

  • Allow to warm to RT over 2-4 hours.

  • Quench: Wash with dilute NaHCO3 immediately to remove acid byproducts.

Module 3: Purification & Isolation (The "Yield" Pivot)

User Query: Post-synthesis, we have a mixture of (1R,3S) and trace (1S,3S). Standard crystallization protocols for Benazepril (API) do not work; the product stays in the mother liquor. How do we isolate the (1R,3S) solid?

Technical Response: This is a common issue. The (1S,3S) isomer (API) is highly crystalline in polar/ether mixtures (e.g., Ethanol/Diisopropyl ether). The (1R,3S) diastereomer is generally more soluble and harder to crystallize. You must use an "Orthogonal Solubility" approach.

Method A: Reverse Crystallization (Enrichment)

If you have a mixture (e.g., 80:20 R,S : S,S):

  • Solvent: Dissolve the crude oil in Methyl Ethyl Ketone (MEK) or Ethyl Acetate .

  • Process: Cool to 0-5°C. The (1S,3S) isomer (API) will often crystallize out first.

  • Filtration: Filter off the solid (this is the API/Impurity A).

  • Filtrate: The mother liquor is now highly enriched in your target (1R,3S).

  • Final Isolation: Evaporate the filtrate. Crystallize the residue from a non-polar system: Diisopropyl Ether (DIPE) / Hexane (1:2) or MTBE .

Method B: pH-Controlled Extraction (Zwitterionic Purification)

Benazepril isomers are amino-esters.[2] Their solubility is pH-dependent.

  • Step 1: Dissolve crude in water/DCM mixture.

  • Step 2: Adjust aqueous pH to 8.5 - 9.0 (Free base form). Extract into DCM.

  • Step 3: Wash DCM with water.

  • Step 4 (Crucial): If specific removal of hydrolyzed byproduct (Benazeprilat) is needed, extract the organic layer with pH 6.0 phosphate buffer . The di-acid impurity (Benazeprilat) will move to the buffer, while the ester (Benazepril) stays in DCM.

Diagram 2: Purification Decision Tree

Purification_Logic Crude Crude Reaction Mixture (Target: 1R,3S) Check_Purity Check Diastereomeric Ratio (HPLC) Crude->Check_Purity High_Purity Ratio > 90:10 (1R:1S) Check_Purity->High_Purity High de Low_Purity Ratio < 70:30 (1R:1S) Check_Purity->Low_Purity Low de Direct_Cryst Direct Crystallization Solvent: MTBE or DIPE/Hexane High_Purity->Direct_Cryst Reverse_Cryst Reverse Crystallization Solvent: MEK or EtOAc Low_Purity->Reverse_Cryst Final Pure (1R,3S)-Benazepril Direct_Cryst->Final Step_Remove Filter off Precipitate (Removes 1S,3S API) Reverse_Cryst->Step_Remove Liquor Evaporate Mother Liquor (Enriched 1R,3S) Step_Remove->Liquor Liquor->Direct_Cryst

Caption: Workflow for isolating the more soluble (1R,3S) diastereomer from the less soluble (1S,3S) API.

Module 4: Final Product Quality (FAQs)

Q: The final solid is hygroscopic and turns into a gum. How do we get a free-flowing powder?

  • A: The (1R,3S) isomer, especially as a hydrochloride salt, can be amorphous.

    • Solution: Form the Hydrochloride Salt in anhydrous conditions. Dissolve the free base in dry EtOAc. Add HCl in Dioxane (not aqueous HCl). Precipitate by adding dry Heptane slowly. Dry under vacuum at 40°C with P2O5.

Q: We see a peak at RRT 0.85 that grows during workup. What is it?

  • A: This is likely Benazeprilat (hydrolysis of the ethyl ester).

    • Cause: High pH (>10) or prolonged exposure to aqueous base.

    • Fix: Keep workup pH below 9.0 and temperature < 25°C. Use Potassium Carbonate instead of Sodium Hydroxide for pH adjustment.

References
  • Boyer, S. K., et al. (1988). Synthesis and configuration of the angiotensin-converting enzyme inhibitor benazepril. Helvetica Chimica Acta.[3][4]

  • Novartis AG. (2007). Process for the crystallization of Benazepril Hydrochloride. European Patent EP1891014B1.[4]

  • Veeprho Laboratories. (2023). Benazepril EP Impurity B (1R,3S-Isomer) Reference Standard Data.

  • U.S. Pharmacopeia (USP). Benazepril Hydrochloride Monograph: Related Compounds.

Sources

Troubleshooting

Addressing column fouling during Benazepril Hydrochloride testing

Topic: Troubleshooting Column Fouling & Performance Degradation To: Laboratory Personnel, QC Analysts, and R&D Scientists From: Senior Application Scientist, Chromatography Division Subject: Advanced Troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Column Fouling & Performance Degradation

To: Laboratory Personnel, QC Analysts, and R&D Scientists From: Senior Application Scientist, Chromatography Division Subject: Advanced Troubleshooting for Benazepril HCl Column Fouling

Introduction: The Hidden Chemistry of Fouling

Benazepril Hydrochloride (HCl) presents a unique set of chromatographic challenges. As a hydrophobic ester prodrug with ionizable basic centers, it requires a delicate balance of pH and organic solvent to maintain solubility and peak shape.

In my experience supporting pharmaceutical QC labs, 80% of "column failure" reports during Benazepril testing are actually reversible fouling events caused by two specific mechanisms:

  • Diluent Shock Precipitation: Benazepril HCl is sparingly soluble in aqueous buffers. Injecting a high-organic sample plug into a high-aqueous mobile phase (e.g., USP conditions) causes immediate precipitation at the column head.

  • Silanol Interaction: The basic nitrogen atoms in the benzazepine ring interact strongly with residual silanols on C18 stationary phases, leading to peak tailing that is often misdiagnosed as column aging.

This guide moves beyond basic maintenance to provide chemically grounded solutions for these specific issues.

Module 1: Diagnostic Logic

Before initiating cleaning protocols, you must distinguish between reversible fouling and irreversible damage (voids/phase collapse). Use the following logic flow to diagnose your specific symptom.

DiagnosticTree Start Symptom Detected Pressure High Backpressure? Start->Pressure Peak Peak Distortion? Start->Peak Guard Remove Guard Column. Pressure drops? Pressure->Guard Yes Split Split Peak / Shoulder? Peak->Split Tail Severe Tailing (>1.5)? Peak->Tail GuardYes Particulate Fouling (Replace Guard) Guard->GuardYes Yes GuardNo Frit/Bed Fouling (Proceed to Module 3) Guard->GuardNo No SplitCause Inlet Precipitation (Check Diluent) Split->SplitCause Yes TailCause Silanol Interaction or Void Tail->TailCause Yes

Figure 1: Diagnostic decision tree for isolating the source of chromatographic failure.

Module 2: The Chemistry of Benazepril Fouling

Understanding why the column fouls is the key to prevention.

1. The Solubility Trap (Diluent Mismatch)

Standard USP methods for Benazepril HCl often utilize a mobile phase of Phosphate Buffer (pH ~6.0) : Methanol (80:20) .[1]

  • The Problem: Researchers often dissolve the sample in 100% Methanol or Acetonitrile to ensure the hydrophobic drug dissolves.

  • The Mechanism: When 20 µL of Methanol-solvated drug hits the 80% aqueous mobile phase, the local solubility drops instantly. The drug precipitates as a micro-crystalline solid on the inlet frit.

  • Result: Rapid pressure increase and split peaks (the mobile phase must flow around the solid blockage).

2. Excipient Fouling (Magnesium Stearate)

If analyzing tablet formulations (e.g., Lotensin generics), the lubricant Magnesium Stearate is a silent killer.

  • Mechanism: Stearates are highly hydrophobic and do not elute under the isocratic conditions used for Benazepril (20-40% organic). They accumulate at the head of the column, acting as a secondary stationary phase that retains the drug differently, causing retention time shifts.

Module 3: Remediation Protocols

WARNING: Do NOT jump straight to 100% Acetonitrile if you are using phosphate buffers. This will precipitate the salt inside the column, causing irreversible blockage.

Protocol A: The "Salt-First" Flush (For Pressure Issues)

Use this if you suspect buffer precipitation or surface adsorption of polar contaminants.

  • Disconnect the detector (to prevent salt deposits in the flow cell).

  • Reverse the column (only if manufacturer permits; e.g., standard C18, not monoliths).

  • Flush 1: 95% Water / 5% Methanol (No Buffer).

    • Flow: 0.5 mL/min (or 50% of standard flow).

    • Duration: 20 Column Volumes (CV).

    • Purpose: Solubilizes precipitated phosphate salts.

  • Flush 2: 50% Water / 50% Methanol.

    • Duration: 10 CV.

    • Purpose: Transitions to organic without shock.

Protocol B: The "Hydrophobic Strip" (For Peak Shape/Tailing)

Use this to remove adsorbed Benazepril, Benazeprilat, or Magnesium Stearate.

StepSolvent CompositionFlow RateDurationPurpose
195% Water / 5% ACN1.0 mL/min10 minRemove buffer salts.
2100% Acetonitrile1.0 mL/min20 minElute hydrophobic drug residues.
3Tetrahydrofuran (THF) 0.5 mL/min15 minCritical Step: Solubilizes polymeric excipients and stearates.
4100% Acetonitrile1.0 mL/min10 minRemove THF (immiscible with buffer).
5Mobile Phase (Initial)1.0 mL/min30 minRe-equilibrate.
Module 4: Prevention & Method Optimization

The following workflow illustrates the interactions leading to fouling and how to interrupt them.

FoulingMechanism cluster_0 Sample Injection cluster_1 Mobile Phase Environment Drug Benazepril HCl (Hydrophobic) Interaction Mixing at Inlet Drug->Interaction Diluent Diluent (100% MeOH) Diluent->Interaction MP Mobile Phase (80% Phosphate Buffer) MP->Interaction Result Precipitation (Pressure Spike) Interaction->Result Solubility Shock Solution PREVENTION: Match Diluent to MP (e.g., 50:50 Buffer:MeOH) Result->Solution

Figure 2: Mechanism of inlet precipitation due to diluent mismatch.

Optimization Checklist:
  • Diluent Matching: Never inject 100% organic sample into <50% organic mobile phase. Dilute your sample with the mobile phase itself, or a 50:50 mix.

  • End-Capping: Ensure your C18 column is "End-Capped." Non-end-capped columns have free silanols that bind to the amine group of Benazepril, causing severe tailing.

  • Guard Columns: Use a guard column with the exact same packing material as your analytical column. Change it every 100-150 injections.

Frequently Asked Questions (FAQs)

Q1: My Benazepril peak is splitting into a "doublet." Is the column dead? A: Likely not. This is the classic signature of "Diluent Mismatch." If your sample solvent is stronger (more organic) than your mobile phase, the analyte travels faster than the mobile phase at the inlet, spreading the band.

  • Fix: Redissolve your sample in the mobile phase.[2] If the peak shape restores, the column is fine.

Q2: I see a ghost peak eluting at 2 minutes in my blank injections. What is it? A: This is often Benazeprilat (the hydrolysis degradation product) carried over from previous runs. Benazeprilat is more polar (diacid) and may elute early. However, if you are running a gradient, highly hydrophobic contaminants from the matrix (like stearates) can elute in subsequent runs.

  • Fix: Add a "Sawtooth" wash step at the end of your method (ramp to 95% organic for 3 minutes) to clear the column after every injection.

Q3: Can I use 100% water to wash the phosphate buffer out? A: No. Pure water can cause "Phase Collapse" (Dewetting) in standard C18 columns, where the hydrophobic chains mat down and expel the mobile phase, causing loss of retention. Always keep at least 5% organic in your wash solvent (e.g., 95:5 Water:MeOH).

References
  • USP Monograph: Benazepril Hydrochloride.[1][2][3] United States Pharmacopeia (USP-NF). (Current Official Revision).

  • Solubility Profile: Cayman Chemical. Benazepril (hydrochloride) Product Information.

  • Column Maintenance: Phenomenex. Maintenance and Care of HPLC Columns. (2025).

  • Fouling Mechanisms: SilcoTek. How To Identify and Prevent Fouling in HPLC. (2017).

  • Degradation Pathways: Naidu, K.R., et al. "Stability Indicating LC Method for the Estimation of Benazepril HCl." Longdom Publishing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Benazepril Stereoisomers: (1R,3S)-Benazepril Hydrochloride vs. (1S,3S)-Benazepril

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antihypertensive therapeutics, benazepril stands as a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. As with many...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antihypertensive therapeutics, benazepril stands as a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. As with many pharmaceuticals, the specific three-dimensional arrangement of its atoms—its stereochemistry—plays a pivotal role in its biological function. This guide provides an in-depth comparison of the biological activity of the (1R,3S)-Benazepril Hydrochloride isomer and its (1S,3S) counterpart, grounded in established scientific principles and experimental methodologies.

Benazepril is a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active metabolite, benazeprilat.[1][2] It is benazeprilat that exerts the therapeutic effect by inhibiting ACE.[1][3] Benazepril possesses two stereogenic centers, giving rise to four possible stereoisomers. The commercially available and therapeutically active form of benazepril hydrochloride is the (S,S) enantiomer.[4] Based on the chemical structure, the (S,S) configuration corresponds to (1R,3S)-Benazepril Hydrochloride. This guide will elucidate why this specific isomer is the cornerstone of benazepril's clinical efficacy, while other isomers, such as (1S,3S)-Benazepril, are considered impurities with negligible biological activity.[4]

The Decisive Role of Stereochemistry in ACE Inhibition

The interaction between a drug and its biological target is often highly specific, akin to a key fitting into a lock. The precise spatial arrangement of functional groups in a molecule dictates its ability to bind to the active site of an enzyme like ACE. For benazeprilat, the active metabolite, the stereochemistry at both chiral centers is critical for optimal binding and subsequent inhibition of the enzyme.

The clinically utilized (1R,3S)-Benazepril is the precursor to the (S,S)-benazeprilat. This specific configuration allows the carboxyl group, the ethyl ester (after hydrolysis), and the phenylpropyl side chain of benazeprilat to orient themselves perfectly within the active site of the angiotensin-converting enzyme. This precise fit is what accounts for its potent inhibitory activity.

Conversely, the (1S,3S)-Benazepril isomer, along with the other stereoisomers, is considered an impurity in the pharmaceutical preparation of benazepril.[4] Scientific literature and regulatory approvals are centered on the (S,S) enantiomer, strongly indicating that the other isomers lack significant ACE inhibitory activity. A study on the stereochemical stability of benazepril hydrochloride found that under various stress conditions, the active (S,S) isomer is prone to decomposition rather than conversion into its other stereoisomers.[4] This highlights the stability of the active isomer and the lack of a biological role for the other forms.

Comparative Biological Activity: A Summary

StereoisomerCommon DesignationBiological ActivityClinical Relevance
(1R,3S)-Benazepril Hydrochloride (S,S)-Benazepril HClActive prodrug, metabolized to the potent ACE inhibitor (S,S)-benazeprilat.The therapeutically effective component of the commercial drug, used for the treatment of hypertension.[5]
(1S,3S)-Benazepril DiastereomerPresumed to be inactive or significantly less active as an ACE inhibitor.Considered an impurity in the synthesis of benazepril; not therapeutically relevant.[4]

Experimental Workflows for Determining Biological Activity

To empirically validate the differential activity of benazepril stereoisomers, standardized in vitro and in vivo assays are employed. These protocols are designed to quantify ACE inhibition and the resulting antihypertensive effects.

In Vitro ACE Inhibition Assay

This assay directly measures the inhibitory potency of a compound on the ACE enzyme. A widely accepted method involves the use of the substrate hippuryl-histidyl-leucine (HHL).[6][7][8]

cluster_prep Solution Preparation cluster_reaction Enzyme Inhibition Reaction cluster_analysis Analysis A Prepare ACE Solution (e.g., 80 mU/mL) D Add Test Compound/Control to microtube A->D B Prepare HHL Substrate Solution (e.g., 9 mM) G Initiate reaction with HHL Substrate B->G C Prepare Test Compounds ((1R,3S)- and (1S,3S)-Benazeprilat) & Positive Control (Captopril) C->D E Add ACE Solution D->E F Pre-incubate at 37°C for 5-10 min E->F F->G H Incubate at 37°C for 30-60 min G->H I Terminate reaction (e.g., with HCl) H->I J Quantify Hippuric Acid (HA) via RP-HPLC at 228 nm I->J K Calculate % Inhibition and IC50 Value J->K

Caption: Workflow for In Vitro ACE Inhibition Assay.

  • Solution Preparation:

    • Prepare a stock solution of rabbit lung ACE in a sodium borate buffer (pH 8.3).[8]

    • Prepare a stock solution of the substrate hippuryl-histidyl-leucine (HHL) in the same buffer.[8]

    • Prepare serial dilutions of the active metabolites of both (1R,3S)-Benazepril (i.e., (S,S)-benazeprilat) and (1S,3S)-Benazepril, as well as a positive control such as Captopril.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, combine the ACE solution with the test compound solution (or buffer for the control).

    • Pre-incubate the mixture at 37°C for 10 minutes.[9]

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[9]

  • Quantification and Analysis:

    • Terminate the reaction by adding hydrochloric acid.[10]

    • The amount of hippuric acid (HA) produced, which is directly proportional to ACE activity, is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with detection at 228 nm.[8]

    • The percentage of ACE inhibition is calculated by comparing the amount of HA produced in the presence of the inhibitor to the control.

    • The half-maximal inhibitory concentration (IC50) value, a measure of inhibitor potency, is determined from a dose-response curve.[6]

In Vivo Antihypertensive Activity Assessment

The Spontaneously Hypertensive Rat (SHR) model is a well-established and widely used animal model for studying essential hypertension and evaluating the efficacy of antihypertensive drugs.[11][12][13]

cluster_setup Experimental Setup cluster_dosing Dosing and Monitoring cluster_analysis Data Analysis A Acclimatize Spontaneously Hypertensive Rats (SHRs) B Measure baseline Systolic Blood Pressure (SBP) via tail-cuff method A->B C Group animals (Vehicle, (1R,3S)-Benazepril HCl, (1S,3S)-Benazepril) B->C D Administer compounds orally (p.o.) once daily C->D E Monitor SBP at regular intervals (e.g., 2, 4, 6, 8, 24 hours post-dose) D->E F Continue daily dosing for a specified period (e.g., 2-4 weeks) E->F G Record final SBP F->G H Analyze changes in SBP from baseline for each group G->H I Statistically compare the effects of different isomers H->I

Caption: Workflow for In Vivo Antihypertensive Study in SHRs.

  • Animal Model and Acclimatization:

    • Use adult male Spontaneously Hypertensive Rats (SHRs).[13]

    • Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Baseline Blood Pressure Measurement:

    • Measure the baseline systolic blood pressure (SBP) of conscious, restrained rats using a non-invasive tail-cuff method.[13] This is typically done in a quiet, temperature-controlled environment to minimize stress.

  • Dosing and Treatment Groups:

    • Randomly assign the SHRs to different treatment groups: a vehicle control group, a (1R,3S)-Benazepril Hydrochloride group, and a (1S,3S)-Benazepril group.

    • Administer the compounds orally (e.g., via gavage) once daily for a predetermined period, typically several weeks.

  • Blood Pressure Monitoring and Data Analysis:

    • Monitor SBP at various time points after dosing to assess the acute and chronic effects of the treatments.

    • At the end of the study, compare the changes in SBP from baseline among the different treatment groups. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The biological activity of benazepril is critically dependent on its stereochemistry. The (1R,3S)-Benazepril Hydrochloride isomer is the therapeutically active prodrug that is converted to the potent ACE inhibitor, (S,S)-benazeprilat. In contrast, the (1S,3S)-Benazepril isomer is considered a stereoisomeric impurity with little to no pharmacological activity. This stark difference in biological function underscores the importance of stereospecific synthesis and purification in the development of chiral drugs. The experimental protocols detailed herein provide a robust framework for the empirical validation of the stereoselective activity of benazepril and other ACE inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols: Assessing Angiotensin-Converting Enzyme (ACE) Inhibition by Ile-Pro-Pro (IPP).
  • OneLab. (n.d.). ACE Inhibition Assay - Protocol.
  • Progressive Academic Publishing. (n.d.). INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Retrieved from Progressive Academic Publishing website.
  • Guillaume, P., Provost, D., Legrand, P., Godes, M., & Lacroix, P. (2009). Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models). Current Protocols in Pharmacology, Chapter 5, Unit 5.53.
  • U.S. Food and Drug Administration. (n.d.). Lotensin benazepril hydrochloride.
  • Wu, S., Sun, J., Tong, Z., Lan, X., Shu, B., Liu, Y., & Liao, D. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Journal of Zhejiang University. Science. B, 12(9), 743–749.
  • Aluko, R. E., & O'Brien, E. (2025). Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. Molecules, 30(4), 673.
  • MDPI. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
  • Sabbatini, M., & Strocchi, P. (2000).
  • Apotex Inc. (2025). Product Monograph Including Patient Medication Information PrBENAZEPRIL Benazepril Hydrochloride Tablet For oral use 5 mg, 10 mg and 20 mg.
  • Enamine. (n.d.). Hypertension model in rats.
  • Animalab. (n.d.). Spontaneously Hypertensive (SHR) rat, SHR/NCrl.
  • ResearchGate. (2025). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
  • PubMed. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction.
  • Inotiv. (n.d.). SHR(Spontaneous Hypertensive Rat).
  • AA Pharma. (2017). Benazepril Hydrochloride.
  • Slideshare. (n.d.). Benazepril Synthesis by Dr Anthony Crasto.
  • Drugs.com. (n.d.). Benazepril: Package Insert / Prescribing Information / MOA.
  • ResearchGate. (2025). Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl via a Bioreductive Reaction.
  • Kublin, E., Czerwińska, K., Wyszomirska, E., Zajączkowska, A., Malanowicz, E., Kaczmarska-Graczyk, B., & Mazurek, A. P. (2011). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 68(5), 655–662.
  • National Center for Biotechnology Information. (2024). Benazepril. In StatPearls.
  • PubMed. (1993). The pharmacokinetics of benazepril relative to other ACE inhibitors.
  • Patsnap Synapse. (2024). What is the mechanism of Benazepril?
  • APExBIO. (n.d.). Benazepril - ACE Inhibitor for Hypertension Control.
  • ResearchGate. (n.d.). 2D structures of various ACE inhibitors including (A) Benazepril, (B)...
  • National Center for Biotechnology Information. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
  • Medscape. (n.d.). Lotensin (benazepril) dosing, indications, interactions, adverse effects, and more.

Sources

Comparative

A Senior Scientist's Guide to the Orthogonal Verification of a Certificate of Analysis for (1R,3S)-Benazepril Hydrochloride

Introduction: Beyond Trust, Towards Verification In the realm of drug discovery and development, a Certificate of Analysis (CoA) is the foundational document attesting to the identity, purity, and quality of an active ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Trust, Towards Verification

In the realm of drug discovery and development, a Certificate of Analysis (CoA) is the foundational document attesting to the identity, purity, and quality of an active pharmaceutical ingredient (API). For a molecule like (1R,3S)-Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, the stakes are exceptionally high.[1] Its efficacy is intrinsically linked to its specific stereochemical configuration, and its safety depends on the stringent control of impurities. While a vendor's CoA provides a baseline of quality, it represents a single viewpoint from a specific batch under specific conditions. For researchers and drug development professionals, relying solely on this document without independent verification introduces unacceptable risks to experimental integrity, regulatory submissions, and patient safety.

Part 1: Deconstructing the (1R,3S)-Benazepril CoA

Before verification, one must understand the claims being made. A typical CoA for Benazepril Hydrochloride will include several key tests. Our verification strategy will target the most critical of these: Identity, Assay (Potency), and Purity (both related substances and stereoisomeric purity).

Logical Workflow for CoA Verification

The following workflow illustrates a systematic approach to verifying an incoming batch of (1R,3S)-Benazepril HCl.

cluster_0 Phase 1: Initial Checks & Identity cluster_1 Phase 2: Quantitative Verification Receive Receive API Batch & Vendor CoA Review Review Vendor CoA for Completeness & Specs Receive->Review Identity Identity Confirmation (FTIR vs. Reference) Review->Identity Decision1 Identity Match? Identity->Decision1 Reject1 REJECT BATCH Decision1->Reject1 No Proceed1 Proceed to Assay & Purity Decision1->Proceed1 Yes Assay Assay (Potency) (HPLC-UV or qNMR) Proceed1->Assay Purity Related Substances (HPLC-UV) Proceed1->Purity Chiral Chiral Purity (Chiral HPLC) Proceed1->Chiral Decision2 All Results Meet Pre-defined Specs? Assay->Decision2 Purity->Decision2 Chiral->Decision2 Accept ACCEPT BATCH Release for Use Decision2->Accept Yes Investigate Investigate Discrepancy (OOS Protocol) Decision2->Investigate No

Caption: Overall workflow for API verification.

Part 2: Orthogonal Strategies for API Characterization

Identity Confirmation: Is It Truly Benazepril?

Identity testing answers the most fundamental question. While a vendor might use HPLC retention time matching, a truly orthogonal approach involves spectroscopic techniques that probe the molecule's unique structural fingerprint.

Technique Principle Information Provided Strengths Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation by specific chemical bonds, creating a unique vibrational spectrum.Confirms the presence of key functional groups (e.g., C=O of ester and amide, N-H, aromatic rings). Provides a "fingerprint" match against a known reference standard.Rapid, non-destructive, and highly specific for fingerprint region comparison.Not sensitive to stereoisomers or minor impurities. Provides structural information but not connectivity.
¹H NMR Spectroscopy Probes the chemical environment of hydrogen atoms within the molecule, based on their magnetic properties.Provides detailed structural confirmation, including proton counts, connectivity (via splitting patterns), and chemical shifts indicative of the complete molecular structure.Extremely high structural resolution. Can often detect and identify impurities with distinct signals.Lower throughput, requires more sample, and more expensive instrumentation.
HPLC Retention Time Measures the time it takes for a compound to elute from a chromatography column under specific conditions.Provides evidence of identity when compared to a co-injected certified reference standard (CRS).High precision and routinely performed during assay/purity analysis.Co-elution with an impurity is possible. Not a definitive structural proof on its own.

Senior Scientist's Recommendation: For routine verification, FTIR provides the best balance of speed and specificity. A direct comparison of the sample's IR spectrum to that of a certified reference standard is a fast and definitive identity check. For initial qualification of a new supplier or during an out-of-specification (OOS) investigation, ¹H NMR is invaluable for its comprehensive structural confirmation.

Assay (Potency): Is the Concentration Correct?

The assay value on a CoA determines the amount of API required for formulations and experiments. A significant deviation can compromise results and safety. The standard pharmacopeial method is HPLC-UV, but Quantitative NMR (qNMR) offers a powerful orthogonal alternative.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Physical separation of components followed by quantification based on UV absorbance relative to a reference standard of known purity.Intrinsic primary ratio method. Signal intensity is directly proportional to the number of nuclei (protons). Quantification is relative to a certified internal standard of a different, unrelated compound.[2]
Reference Standard Requires a highly characterized, lot-matched Certified Reference Standard (CRS) of Benazepril HCl.[3]Requires a certified, stable, non-interfering internal standard (e.g., maleic acid, dimethyl sulfone). Does not require a Benazepril CRS.[4]
Strengths High precision and sensitivity; established methodology in most QC labs; simultaneously provides purity data.[5]High accuracy and traceability; considered a primary analytical method; non-destructive and provides structural confirmation simultaneously.[6][7]
Weaknesses Dependent on the accuracy of the CRS purity value; potential for error if CRS degrades or is from a different batch.Lower sensitivity than HPLC; requires higher sample concentration; potential for peak overlap in complex mixtures.[8]
When to Use Routine QC, stability testing, and release testing where a reliable CRS is available.Orthogonal verification of vendor CoA assay, characterization of new reference standards, or when a specific API reference standard is unavailable.[6]
Purity: What Else Is in the Bottle?

Purity analysis is a critical component, encompassing both related substances (from synthesis or degradation) and stereoisomers. These must be assessed using distinct methods, as a standard reversed-phase HPLC method will not resolve enantiomers.

This analysis searches for impurities that are structurally similar to Benazepril. The United States Pharmacopeia (USP) outlines a specific RP-HPLC method for this purpose.[9][10]

  • Causality of Method: A C18 (L1 packing) column is used because its nonpolar stationary phase effectively retains the moderately nonpolar Benazepril molecule and its related impurities.[9] The mobile phase, a mixture of methanol and an aqueous solution containing an ion-pairing agent like tetrabutylammonium bromide, is designed to achieve separation based on subtle differences in polarity.[11] UV detection at 240 nm is chosen as it is a wavelength where Benazepril and its key chromophoric impurities exhibit strong absorbance.[9]

  • Common Impurities to Monitor:

    • Benazeprilat (Benazepril Related Compound C): The active metabolite, formed by hydrolysis of the ethyl ester. Its presence indicates degradation.[12]

    • Benazepril Related Compound B: The (1R,3S)-isomer, a diastereomer of the active (S,S) form.[13]

    • Other Synthesis Intermediates & Degradants: The USP lists several other related compounds (D, E, F, G) that must be controlled.[9][14]

    • N-Nitroso Benazepril: An emerging concern, these potentially carcinogenic impurities can form under certain conditions and require specialized detection methods (e.g., LC-MS) if suspected.[15]

Benazepril has two chiral centers, meaning four possible stereoisomers exist: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The desired API is the (1S,3S) enantiomer. The other isomers are considered impurities and must be quantified. A standard HPLC method cannot distinguish these.

  • Causality of Method: A specialized chiral stationary phase (CSP) is required. A Chiral AGP (alpha-1-acid glycoprotein) column is effective for this separation.[16] The separation mechanism relies on the differential, transient diastereomeric complexes formed between the Benazepril enantiomers and the protein-based chiral selector immobilized on the silica support. These differences in interaction energy lead to different retention times.[17] A phosphate buffer is used to maintain the protein's tertiary structure and a consistent pH, which is critical for reproducible chiral recognition.[16]

Analytical Decision Tree

This diagram helps select the right tool for the right question when verifying a CoA.

cluster_identity Identity cluster_potency Assay / Potency cluster_purity Purity Question What is the question? Q_ID Is this the correct molecular structure? Question->Q_ID Q_Assay What is the purity-corrected concentration of the API? Question->Q_Assay Q_Purity Are process/degradation impurities present? Question->Q_Purity Q_Chiral Is it the correct (1S,3S) stereoisomer? Question->Q_Chiral A_FTIR FTIR (Fast Screen) Q_ID->A_FTIR A_NMR ¹H NMR (Definitive) Q_ID->A_NMR A_HPLC HPLC-UV (Standard Method) Q_Assay->A_HPLC A_qNMR qNMR (Orthogonal Method) Q_Assay->A_qNMR A_Purity RP-HPLC-UV (USP Method) Q_Purity->A_Purity A_Chiral Chiral HPLC (AGP Column) Q_Chiral->A_Chiral

Caption: Decision tree for selecting analytical methods.

Part 3: Standard Operating Protocols (SOPs)

These protocols are derived from pharmacopeial monographs and scientific literature, providing a validated starting point for your laboratory. All methods must be validated in your facility according to ICH Q2(R1) guidelines.[18][19]

Protocol 1: Assay and Related Substances by RP-HPLC

(Based on USP Monograph for Benazepril Hydrochloride)[9][10][11]

  • Reagent & Mobile Phase Preparation:

    • Solution A: Dissolve 0.81 g of tetrabutylammonium bromide in 360 mL of water containing 0.2 mL of glacial acetic acid.[11]

    • Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Solution A (64:36 v/v). Adjustments may be necessary to meet system suitability criteria.[9]

  • Standard Preparation:

    • Assay Standard (0.2 mg/mL): Accurately weigh ~10 mg of USP Benazepril Hydrochloride RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.

    • System Suitability Solution: Prepare a solution in Mobile Phase containing ~0.4 mg/mL each of USP Benazepril Hydrochloride RS and USP Benazepril Related Compound B RS.[11]

  • Sample Preparation (Test Solution):

    • Accurately weigh ~50 mg of the (1R,3S)-Benazepril sample into a 250 mL volumetric flask.

    • Add ~150 mL of Mobile Phase, shake mechanically for 30 minutes.

    • Dilute to volume with Mobile Phase, mix well, and centrifuge a portion. Use the clear supernatant. This provides a nominal concentration of 0.2 mg/mL.[11]

  • Chromatographic System:

    • Instrument: HPLC with UV detector.

    • Detector: 240 nm.[9]

    • Column: L1 packing (e.g., C18), 3.9-mm × 30-cm; 10-µm.[11] A guard column is recommended.

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 25 µL.[11]

  • System Suitability Test (SST):

    • Inject the System Suitability Solution.

    • Resolution: The resolution between the benazepril and benazepril related compound B peaks must be NLT 2.0 .[11]

    • Precision: The relative standard deviation (RSD) for replicate injections of both peaks must be NMT 2.0% .[10]

    • Do not proceed with sample analysis unless SST criteria are met.

  • Procedure & Calculations:

    • Separately inject the Mobile Phase (as blank), Assay Standard, and Test Solution.

    • Assay Calculation: Calculate the percentage of Benazepril HCl using the formula: % Assay = (peak_area_sample / peak_area_standard) * (conc_standard / conc_sample) * Purity_standard

    • Related Substances: Identify impurities based on their relative retention times (RRTs) as defined in the pharmacopeia. Quantify using the main analyte peak from a diluted standard or against dedicated impurity standards if available.

Protocol 2: Stereoisomeric Purity by Chiral HPLC

(Based on literature methods for Benazepril stereoisomer separation)[16]

  • Reagent & Mobile Phase Preparation:

    • Phosphate Buffer (pH 6.0): Prepare an appropriate phosphate buffer (e.g., potassium phosphate monobasic) and adjust the pH to 6.0 with a suitable base (e.g., potassium hydroxide solution).

    • Mobile Phase: Prepare a filtered and degassed mixture of pH 6.0 Phosphate Buffer and Methanol (80:20 v/v).[16]

  • Standard Preparation:

    • System Suitability Solution: If available, prepare a solution containing all four stereoisomers of Benazepril to confirm resolution. Alternatively, use a standard of the (1S,3S) enantiomer and the (1R,3R) enantiomer or (1R,3S) diastereomer to demonstrate separation.

    • Test Standard: Prepare a solution of the (1R,3S)-Benazepril reference standard at ~1.0 mg/mL in Mobile Phase.

  • Sample Preparation (Test Solution):

    • Prepare a solution of the test API at the same concentration as the Test Standard (~1.0 mg/mL) in Mobile Phase.

  • Chromatographic System:

    • Instrument: HPLC with UV detector.

    • Detector: 240 nm.[16]

    • Column: Chiral AGP, 4.0-mm × 150-mm; 5-µm.[16]

    • Column Temperature: 30°C.[16]

    • Flow Rate: 0.9 mL/min.[16]

    • Injection Volume: 20 µL.

  • System Suitability Test (SST):

    • Inject the System Suitability Solution.

    • Resolution: The resolution between the (1S,3S) peak and the closest eluting stereoisomer peak must be NLT 1.5 .

    • Precision: The RSD for replicate injections of the main peak must be NMT 2.0% .

  • Procedure & Calculations:

    • Inject the Test Solution.

    • Record the chromatogram and integrate all peaks.

    • Calculate the percentage of each stereoisomeric impurity by area percent normalization: % Impurity = (area_impurity / total_area_all_peaks) * 100

    • The expected elution order is typically (1S,3S), followed by (1R,3R), (1S,3R), and (1R,S).[16] Confirm with your specific column and conditions.

Conclusion: An Evidence-Based Approach to Quality

Verifying a Certificate of Analysis is not an act of distrust but a pillar of scientific rigor. By employing orthogonal analytical techniques—comparing spectroscopic identity with chromatographic identity, and a primary qNMR assay with a secondary HPLC assay—we build a multi-dimensional, validated understanding of our material. This guide provides the strategic framework and detailed protocols to move from passively accepting a CoA to actively verifying it. This commitment to empirical evidence ensures the integrity of our research, the robustness of our products, and ultimately, the safety of the patients who will benefit from them.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products.
  • El-Gindy, A., et al. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • Veeprho. Benazepril Impurities and Related Compound.
  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Longdom Publishing. Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SynThink Research Chemicals. Benazepril EP Impurity and USP Related Compounds.
  • Sastry, B.S., et al. (2000). A validated method for the determination and purity evaluation of benazepril hydrochloride in bulk and in pharmaceutical dosage forms by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Li, Y., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis.
  • International Council for Harmonisation. Quality Guidelines.
  • Merck. USP method - Benazepril using Purospher STAR columns.
  • Chemicea. (2024). Understanding N-Nitroso Benazepril Impurities in Medications.
  • ResearchGate. (2013). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC.
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica.
  • Pharmaffiliates. Benazepril-Impurities.
  • USP. Benazepril Hydrochloride Monograph.
  • Scribd. (2021). Benazepril Hydrochloride.
  • Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. PubMed.
  • USP Store. Benazepril Related Compound C (50 mg).
  • LGC Standards. Benazepril Methyl Ester Hydrochloride.
  • Manasa Life Sciences. Benazepril for system suitability CRS.
  • USP. Benazepril Hydrochloride Tablets Monograph.
  • Klivon. Benazepril EP Impurity B (1R,3S-Isomer) (Benazepril USP Related Compound B (Free Form)).
  • USP. (2025). Benazepril Hydrochloride Tablets USP 2025.
  • Google Patents. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • SRIRAMCHEM. Benazepril EP Impurity B (1R,3S-Isomer).
  • Sigma-Aldrich. Benazepril hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material.
  • MDPI. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.
  • Taylor & Francis. Chiral Drug Separation.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Benazepril Antibody Cross-Reactivity with its (1R,3S)-Isomer

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the specificity of immunoassays is paramount. For a drug like Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, ensuring that our a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the specificity of immunoassays is paramount. For a drug like Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, ensuring that our analytical methods can distinguish between the active pharmaceutical ingredient (API) and its related impurities, such as stereoisomers, is not just a matter of analytical rigor—it's a cornerstone of patient safety and drug efficacy assessment.[1] Benazepril, administered as a prodrug, is converted to its active metabolite, benazeprilat.[2] The therapeutic form of Benazepril possesses a specific stereochemistry ((3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid).[3] However, during its synthesis, other stereoisomers, such as the (1R,3S)-isomer, can be formed as impurities.[4][5][6]

This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal or monoclonal antibodies raised against Benazepril with its (1R,3S)-isomer. We will delve into the rationale behind our experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating specific immunoassays for small molecule drugs.

The Imperative of Specificity: Why Cross-Reactivity Matters

An antibody's utility in an immunoassay is defined by its ability to bind to a specific antigen.[7] Cross-reactivity occurs when an antibody raised against one antigen also binds to a different, structurally similar molecule.[7][8][9] In the context of Benazepril, an antibody that cross-reacts with the (1R,3S)-isomer would lead to an overestimation of the true Benazepril concentration in a sample. This can have significant clinical implications, potentially masking sub-therapeutic dosing or incorrect pharmacokinetic profiling. Therefore, quantifying the degree of cross-reactivity is a critical step in the validation of any Benazepril immunoassay.

Experimental Design: A Multi-Faceted Approach to Assessing Cross-Reactivity

To thoroughly evaluate the cross-reactivity of a Benazepril antibody, we will employ a primary method, the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) , and discuss two complementary techniques, Surface Plasmon Resonance (SPR) and Western Blotting .

Primary Method: Competitive ELISA

Competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules.[8][10] The principle of this assay is the competition between a fixed amount of labeled antigen (Benazepril conjugate) and the unlabeled antigen in the sample (Benazepril or its isomer) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the unlabeled antigen in the sample.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat microplate with Benazepril-protein conjugate p2 Block non-specific binding sites p1->p2 a1 Add Benazepril antibody and standards/isomer to wells p2->a1 p3 Prepare standards of Benazepril and (1R,3S)-isomer a2 Incubate for competitive binding a1->a2 a3 Wash to remove unbound reagents a2->a3 d1 Add enzyme-conjugated secondary antibody a3->d1 d2 Incubate and wash d1->d2 d3 Add substrate and measure signal d2->d3 an1 Generate standard curves d3->an1 an2 Calculate IC50 values an1->an2 an3 Determine percent cross-reactivity an2->an3 Binding_Mechanism cluster_reactants cluster_products Ab Anti-Benazepril Antibody Complex_Ben Antibody-Benazepril Complex (High Affinity) Ab->Complex_Ben Specific Binding Complex_Iso Antibody-Isomer Complex (Potential Low Affinity) Ab->Complex_Iso Cross-Reactivity Ben Benazepril Ben->Complex_Ben Iso (1R,3S)-Isomer Iso->Complex_Iso

Caption: Antibody binding with Benazepril and potential cross-reactivity with the isomer.

CompoundIC50 (ng/mL)% Cross-Reactivity
Benazepril10100%
(1R,3S)-Isomer5002%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

An ideal antibody will have a high IC50 for the isomer, resulting in a low percentage of cross-reactivity. A cross-reactivity of less than 5% is generally considered acceptable for most applications, although this threshold can be application-dependent and subject to regulatory guidelines. [11][12]

Complementary and Confirmatory Techniques

While competitive ELISA is a robust method, employing orthogonal techniques can provide a more comprehensive understanding of antibody specificity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of molecular interactions. [13][14][15]It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Protocol Outline:

  • Immobilization: The anti-Benazepril antibody is immobilized on the sensor chip surface.

  • Interaction Analysis: Solutions of Benazepril and the (1R,3S)-isomer at various concentrations are flowed over the chip surface.

  • Data Acquisition: The binding and dissociation are monitored in real-time, generating sensorgrams.

  • Kinetic and Affinity Analysis: The data is fitted to binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

A significantly higher KD value for the (1R,3S)-isomer compared to Benazepril would confirm lower binding affinity and, therefore, low cross-reactivity.

Western Blotting

While less common for small molecules, a modified Western Blot approach can be used if Benazepril and its isomer are conjugated to different carrier proteins.

Protocol Outline:

  • Electrophoresis and Transfer: The Benazepril-protein conjugate and the isomer-protein conjugate are separated by SDS-PAGE and transferred to a membrane.

  • Blocking: The membrane is blocked to prevent non-specific binding.

  • Antibody Incubation: The membrane is incubated with the anti-Benazepril antibody.

  • Detection: A labeled secondary antibody is used to visualize the bands.

The relative intensity of the bands corresponding to the two conjugates can provide a qualitative or semi-quantitative measure of cross-reactivity.

Conclusion: Ensuring Assay Integrity through Rigorous Cross-Reactivity Assessment

The evaluation of antibody cross-reactivity is a non-negotiable aspect of immunoassay development for small molecules like Benazepril. A thorough assessment, spearheaded by competitive ELISA and corroborated by techniques like SPR, provides the necessary confidence in the specificity and reliability of the assay. By understanding and quantifying the potential for off-target binding, we can ensure the generation of accurate and meaningful data in both research and clinical settings, ultimately contributing to the safe and effective use of therapeutic drugs.

References

  • Immunoassay developed to detect small molecules . Drug Target Review. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance . MDPI. Available at: [Link]

  • Small Molecule Drugs Monitoring . Creative Diagnostics. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method . Springer. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It? . ELISA kit. Available at: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding . Boster Bio. Available at: [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds . Taylor & Francis Online. Available at: [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions . Molecular Biology of the Cell. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A . PMC. Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays . PubMed. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method . PubMed. Available at: [Link]

  • Mechanisms that promote the evolution of cross-reactive antibodies upon vaccination with designed influenza immunogens . PMC. Available at: [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR) . Biosensing Instrument. Available at: [Link]

  • Neutralizing Antibodies: Testing, Guidelines and Impact for Biologics . Sino Biological. Available at: [Link]

  • A Guide to Western Blot Antibodies . Biocompare. Available at: [Link]

  • Troubleshooting Quantitative Western Blots Hints and Tips . LI-COR Biosciences. Available at: [Link]

  • Analysis of regulatory guidance on antidrug antibody testing for therapeutic protein products . Taylor & Francis Online. Available at: [Link]

  • Best Practices for Antibody Specificity Testing for IND Submissions . Integral Molecular. Available at: [Link]

  • New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications . BioAgilytix. Available at: [Link]

  • Immunogenicity Testing: Definition, Guidelines, and Anti-Drug Antibody Detection . Sino Biological. Available at: [Link]

  • Technical Guide for ELISA . SeraCare. Available at: [Link]

  • Primary Antibody Selection for Western Blotting . Precision Biosystems. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications . NCBI. Available at: [Link]

  • (1S,3R)-Benazepril . Inxight Drugs. Available at: [Link]

  • Benazepril EP Impurity B (1R,3S-Isomer) . Veeprho. Available at: [Link]

  • rel-(1S,3R)-Benazepril Hydrochloride . AA Blocks. Available at: [Link]

  • Benazepril Products . Creative Diagnostics. Available at: [Link]

  • Benazepril-Induced Agranulocytosis: A Case Report and Review of the Literature . PMC. Available at: [Link]

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW . New Drug Approvals. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R,3S)-Benazepril Hydrochloride in a Laboratory Setting

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (1R,3S)-Benazepril Hydrochloride (CAS No. 86541-74-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (1R,3S)-Benazepril Hydrochloride (CAS No. 86541-74-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory. Our core mission is to empower you with the knowledge to manage chemical waste not just correctly, but also safely and responsibly.

Core Principles: Understanding the "Why" Behind the Waste Stream

(1R,3S)-Benazepril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] While therapeutically beneficial, in its pure or concentrated form within a laboratory, it presents a distinct hazard profile that dictates its disposal pathway. It is classified as harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[3] Furthermore, some data suggests it may pose a risk to fertility or an unborn child and can cause long-lasting harmful effects to aquatic life.[4]

The single most critical principle governing its disposal in a professional setting is the absolute prohibition of sewer disposal .[5][6] The U.S. Environmental Protection Agency (EPA) "Management Standards for Hazardous Waste Pharmaceuticals" rule expressly forbids the sewering of hazardous pharmaceutical waste by healthcare and laboratory facilities.[5][6][7] This is because wastewater treatment plants are not designed to filter out complex pharmaceutical compounds, leading to environmental contamination.[5] Therefore, disposal guidelines intended for household use, such as flushing or mixing with coffee grounds for trash disposal, are not applicable and strictly prohibited in a research environment.[8][9][10]

All waste containing (1R,3S)-Benazepril Hydrochloride must be treated as hazardous chemical waste and managed in accordance with federal, state, and local regulations.[3][4][11]

Table 1: Hazard Profile of (1R,3S)-Benazepril Hydrochloride
Hazard CategoryDescriptionRationale for Disposal Protocol
Acute Oral Toxicity Harmful if swallowed.[3]Prevents accidental ingestion by personnel and wildlife if improperly discarded.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3]Mandates the use of appropriate Personal Protective Equipment (PPE) and specific decontamination procedures.
Respiratory Irritation May cause respiratory tract irritation, particularly as a dust.[3][11]Requires handling in well-ventilated areas and use of respiratory protection, especially for solids. Prohibits dry sweeping of spills.
Reproductive Toxicity May damage fertility or the unborn child.[4]Reinforces the need for stringent containment and PPE to prevent exposure.
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[4]This is the primary driver behind the prohibition of sewer disposal to protect ecosystems.
Physical Hazard As a fine powder, it can form explosive dust clouds with air if dispersed.[11]Dictates spill cleanup procedures that avoid generating dust.

Standard Operating Procedure for Waste Management

This section outlines the lifecycle of (1R,3S)-Benazepril Hydrochloride waste in the laboratory, from generation to final disposal.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Solid Waste: Includes expired or unused pure compound, contaminated weigh boats or paper, and PPE heavily contaminated with solid Benazepril Hydrochloride. This waste should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Includes solutions containing Benazepril Hydrochloride. This waste must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Sharps & Labware: Contaminated syringes, needles, pipette tips, vials, and broken glassware must be placed in a designated, puncture-proof sharps container that is also labeled as containing hazardous chemical waste.

Step 2: Containerization and Labeling

All waste must be handled in accordance with local, state, and federal regulations.[11]

  • Select the Right Container: Use only approved, chemically resistant containers with secure, leak-proof lids. For solids, a wide-mouth polyethylene container is often suitable. For liquids, use a container designated for liquid chemical waste.

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(1R,3S)-Benazepril Hydrochloride."

    • The specific concentration and other components (for solutions).

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Temporary Storage

Store waste containers in a designated satellite accumulation area within the lab. This area should be clearly marked, away from drains, and in a location that minimizes the risk of spills or breakage. Keep containers securely closed at all times, except when adding waste.

Step 4: Final Disposal

Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous material disposal company. These contractors are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations, often through high-temperature incineration.

Emergency Procedures: Spill and Decontamination Protocols

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

Diagram 1: Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill Size & Risk (Is it a major spill?) Start->Assess Evacuate Evacuate Area Alert EHS & Security Assess->Evacuate Yes IsSolid Is the spill solid or liquid? Assess->IsSolid No (Minor Spill) End Dispose of all waste Document Incident Evacuate->End SolidSpill Execute Solid Spill Protocol 3.1 IsSolid->SolidSpill Solid LiquidSpill Execute Liquid Spill Protocol 3.2 IsSolid->LiquidSpill Liquid Decon Execute Decontamination Protocol 3.3 SolidSpill->Decon LiquidSpill->Decon Decon->End

Caption: Decision workflow for responding to a Benazepril Hydrochloride spill.

Protocol 3.1: Minor Solid (Powder) Spill Cleanup
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and ANSI-approved safety goggles. A dust respirator is strongly recommended.[11]

  • Contain Dust: DO NOT dry sweep. Gently cover the spill with plastic-backed absorbent pads. If necessary, lightly dampen the powder with water to prevent it from becoming airborne.[11]

  • Collect Material: Carefully wipe up the dampened material using absorbent pads or a scoop. Work from the outside of the spill inward. Place all contaminated materials into a designated hazardous waste bag or container.[11][12]

  • Final Clean: Proceed to Decontamination Protocol 3.3.

Protocol 3.2: Minor Liquid (Solution) Spill Cleanup
  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear two pairs of nitrile gloves, a lab coat, and safety goggles.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as diatomite, cat litter, or a universal binder.[3]

  • Collect Material: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Final Clean: Proceed to Decontamination Protocol 3.3.

Protocol 3.3: Surface and Equipment Decontamination
  • Initial Wipe: After removing the gross contamination, wipe down the spill surface and any affected equipment.

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol.[3]

  • Collect Waste: All wipes, pads, and contaminated PPE must be disposed of as solid hazardous waste.

  • Personal Decontamination: Remove and dispose of gloves. Thoroughly wash hands with soap and water.

Personnel Safety and Required PPE

Protecting laboratory personnel is the highest priority. The following table summarizes the required PPE.

Table 2: Personal Protective Equipment (PPE) Requirements
TaskLab CoatGloves (Nitrile)Eye Protection (Goggles)Respiratory Protection
Weighing/Handling Solid RequiredRequired (Double-glove recommended)RequiredNIOSH-approved respirator recommended to avoid inhaling dust.[11]
Handling Solutions RequiredRequiredRequiredNot required unless aerosols are generated.
Cleaning Minor Spill RequiredRequired (Double-glove required)RequiredNIOSH-approved respirator recommended for solids.[11]
General Lab Work RequiredRequiredRequired (Safety glasses minimum)Not required.

Conclusion

The responsible management of (1R,3S)-Benazepril Hydrochloride waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the specific hazards of the compound and adhering strictly to the principles of waste segregation, proper containerization, and the absolute prohibition of sewer disposal, researchers can ensure they are in full compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health & Safety department for specific guidance and disposal procedures.

References

  • Disposal of Unused Medicines: What You Should Know. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Guidelines on Proper Methods of Disposing of Unused Medicine. HealthWarehouse. [Link]

  • Benazepril Hydrochloride USP Safety Data Sheet. (2023). PCCA. [Link]

  • Where and How to Dispose of Unused Medicines. (2025). U.S. Food and Drug Administration. [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024). U.S. Food and Drug Administration. [Link]

  • Hazardous Waste Pharmaceutical Rule. (n.d.). Spokane County, WA. [Link]

  • Benazepril HCl and Hydrochlorothiazide Tablets Safety Data Sheet. (2019). NA. [Link]

  • Benazepril Hydrochloride EP Impurity A Material Safety Data Sheet. (n.d.). Cleanchem Laboratories. [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024). Republic Services. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026). U.S. Environmental Protection Agency. [Link]

  • Benazepril Oral Solution Safety Data Sheet. (2017). Dechra Veterinary Products. [Link]

  • Benazepril Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Update on pharmaceutical waste disposal regulations. (n.d.). Ovid. [Link]

  • Waste Management Requirements for Pharmaceutical Waste. (2023). MCF Environmental Services. [Link]

  • Benazepril Hydrochloride Tablets Safety Data Sheet. (2015). Huahai. [Link]

  • PrBENAZEPRIL Benazepril Hydrochloride Tablet Product Monograph. (2025). [Link]

  • Lotensin (benazepril hydrochloride) Label. (n.d.). U.S. Food and Drug Administration. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S)-Benazepril Hydrochloride
Reactant of Route 2
(1R,3S)-Benazepril Hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.